(E)-4-Ethylhex-2-enoic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
60308-78-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(E)-4-ethylhex-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-7(4-2)5-6-8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/b6-5+ |
InChI Key |
JUAHIVUUUQRPLE-AATRIKPKSA-N |
Isomeric SMILES |
CCC(CC)/C=C/C(=O)O |
Canonical SMILES |
CCC(CC)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (E)-4-Ethylhex-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Ethylhex-2-enoic acid is an unsaturated carboxylic acid. This technical guide provides a summary of its known chemical properties. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily relies on computed properties from publicly available chemical databases. Where experimental data is absent, general principles and data from analogous compounds are presented to provide a comprehensive overview for research and development purposes.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. The majority of these values are computationally derived and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C8H14O2 | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 60308-78-3 | PubChem[1] |
| Canonical SMILES | CCC(CC)/C=C/C(=O)O | PubChem[1] |
| InChI Key | JUAHIVUUUQRPLE-AATRIKPKSA-N | PubChem[1] |
| XLogP3 (Computed) | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 5 | PubChem[1] |
| Exact Mass | 142.099379685 Da | PubChem[1] |
| Topological Polar Surface Area (Computed) | 37.3 Ų | PubChem[1] |
| Heavy Atom Count (Computed) | 10 | PubChem[1] |
Note: No experimentally determined data for boiling point, melting point, pKa, or solubility were found in the reviewed literature.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the region of 10-13 ppm.[2][3]
-
Vinyl Protons (-CH=CH-): Signals for these protons would likely appear between 5.5 and 7.5 ppm. The proton α to the carbonyl group is expected to be further downfield than the β proton. The coupling constant (J-value) for the trans-alkene protons would be in the range of 11-18 Hz.
-
Allylic Proton (-CH-): The proton on the carbon adjacent to the double bond (C4) would appear in the 2.0-3.0 ppm range.
-
Ethyl and Propyl Protons: The remaining methylene (-CH2-) and methyl (-CH3) protons would be found in the upfield region of the spectrum, typically between 0.8 and 1.7 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected in the range of 165-185 ppm. For α,β-unsaturated acids, this peak is typically toward the upfield end of this range (around 165 ppm).[4]
-
Olefinic Carbons (-CH=CH-): These carbons are expected to resonate between 120 and 150 ppm.
-
Aliphatic Carbons: The remaining sp³ hybridized carbons would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption band is characteristic for the carboxylic acid O-H stretch, typically spanning from 2500 to 3300 cm⁻¹.[3][5]
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group is expected between 1680 and 1725 cm⁻¹. Conjugation with the C=C double bond may shift this absorption to a lower wavenumber.[5]
-
C=C Stretch: An absorption of medium intensity is expected around 1620-1680 cm⁻¹.
-
C-O Stretch: A band corresponding to the C-O single bond stretch is anticipated in the 1210-1320 cm⁻¹ region.
Mass Spectrometry:
-
Molecular Ion Peak (M+): The molecular ion peak would be expected at m/z = 142.
-
Fragmentation: A common fragmentation pattern for carboxylic acids involves the loss of the hydroxyl group (-OH, M-17) and the subsequent loss of carbon monoxide (-CO, M-45). The acylium ion (R-CO⁺) is often a prominent peak.[6][7]
Experimental Protocols
Specific, validated experimental protocols for the synthesis, purification, and analysis of this compound are not detailed in the surveyed literature. However, general synthetic methodologies for α,β-unsaturated carboxylic acids are well-established and can be adapted for the preparation of this compound.
General Synthetic Approach: Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is a widely used method for the synthesis of α,β-unsaturated carboxylic acids from an aldehyde and malonic acid.[1][8][9]
Reaction Scheme: The synthesis of this compound via this method would involve the reaction of 2-ethylbutanal with malonic acid, using a base such as pyridine and a catalyst like piperidine or β-alanine. The reaction proceeds through a condensation step followed by decarboxylation.
Detailed Methodology (General Protocol):
-
Reaction Setup: To a solution of the aldehyde (1 equivalent) in a suitable solvent (e.g., pyridine), add malonic acid (1.1-1.5 equivalents).
-
Catalyst Addition: A catalytic amount of piperidine or β-alanine is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated, typically to reflux, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system.
Caption: General workflow for the Knoevenagel-Doebner condensation.
Biological Activity
A search of the available scientific literature did not yield any specific information regarding the biological activity or potential signaling pathways associated with this compound. One commercial source suggests that the compound exhibits biological activity, but provides no further details or citations. Therefore, any biological effects of this compound remain to be elucidated through future research.
Conclusion
This compound is a compound for which there is a significant lack of experimentally determined data. The information presented in this guide is largely based on computational predictions and established principles for analogous chemical structures. This document serves as a foundational resource for researchers and professionals, highlighting the need for further experimental investigation to fully characterize the chemical, physical, and biological properties of this molecule. The provided general synthetic methodologies offer a starting point for its preparation, which would enable such detailed studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of (E)-4-Ethylhex-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-Ethylhex-2-enoic acid is an α,β-unsaturated carboxylic acid with potential applications in various fields, including pharmaceuticals and materials science. This document provides a comprehensive overview of the principal synthetic pathways for its preparation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical guide for researchers. The synthesis routes discussed include the Knoevenagel-Doebner Condensation, the Reformatsky Reaction followed by dehydration, and the Horner-Wadsworth-Emmons Olefination.
Introduction
The synthesis of α,β-unsaturated carboxylic acids is a cornerstone of organic chemistry, providing access to valuable intermediates and target molecules. This compound, with its specific stereochemistry and substitution pattern, presents a unique synthetic challenge. This guide explores established chemical transformations that can be effectively applied to construct this molecule.
Synthetic Pathways
Three primary and plausible synthetic routes for this compound are detailed below.
Pathway 1: Knoevenagel-Doebner Condensation
The Knoevenagel condensation, particularly the Doebner modification, is a classical and highly effective method for the synthesis of α,β-unsaturated carboxylic acids.[1][2][3] This pathway involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[4] The reaction proceeds via a condensation-decarboxylation sequence to yield the target unsaturated acid.
Logical Workflow for Knoevenagel-Doebner Condensation
Caption: Knoevenagel-Doebner Condensation Workflow.
Experimental Protocol:
A representative Doebner modification protocol for a similar transformation is as follows:
-
To a solution of 2-ethylbutanal (1.0 eq) in pyridine (2-3 volumes), add malonic acid (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (around 80-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and acidify with aqueous HCl (e.g., 6 M) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane/ethyl acetate) to obtain pure this compound.
| Parameter | Value | Reference |
| Reactants | 2-Ethylbutanal, Malonic Acid | [2][3] |
| Solvent/Catalyst | Pyridine/Piperidine | [4] |
| Reaction Time | 2-24 hours | [5] |
| Temperature | Reflux (80-100 °C) | [5] |
| Yield | 60-85% (Typical for Doebner) | General Literature |
Pathway 2: Reformatsky Reaction and Dehydration
The Reformatsky reaction provides a route to β-hydroxy esters, which can then be dehydrated to form α,β-unsaturated esters.[6][7][8] Subsequent hydrolysis yields the target carboxylic acid. This pathway involves the reaction of an α-halo ester with an aldehyde in the presence of zinc metal.
Logical Workflow for Reformatsky Reaction Pathway
Caption: Reformatsky Reaction and Dehydration Workflow.
Experimental Protocols:
Step 1: Reformatsky Reaction [6]
-
Activate zinc dust by stirring with a small amount of iodine in refluxing toluene.
-
Cool the suspension and add ethyl bromoacetate.
-
Add a solution of 2-ethylbutanal in toluene dropwise to the mixture.
-
Heat the reaction at 90 °C for 30 minutes.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., MTBE).
-
Purify the resulting β-hydroxy ester by column chromatography.
Step 2: Dehydration
-
Dissolve the β-hydroxy ester in a suitable solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and remove water using a Dean-Stark apparatus.
-
Upon completion, wash the reaction mixture and purify the unsaturated ester by distillation or chromatography.
Step 3: Hydrolysis
-
Treat the unsaturated ester with an aqueous base (e.g., NaOH) in a co-solvent like ethanol and heat to reflux.
-
After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.
-
Filter and purify the product as described previously.
| Parameter | Value | Reference |
| Reformatsky Reaction | ||
| Reactants | 2-Ethylbutanal, Ethyl bromoacetate, Zinc | [6][7] |
| Solvent | Toluene | [6] |
| Temperature | 90 °C | [6] |
| Yield | ~86% (for β-hydroxy ester) | [6] |
| Dehydration & Hydrolysis | ||
| Yield | Variable, typically >70% for both steps | General Literature |
Pathway 3: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, typically favoring the (E)-isomer.[9][10] This pathway involves the reaction of a phosphonate-stabilized carbanion with an aldehyde, followed by hydrolysis of the resulting ester.
Logical Workflow for Horner-Wadsworth-Emmons Pathway
Caption: Horner-Wadsworth-Emmons Olefination Workflow.
Experimental Protocols:
Step 1: Horner-Wadsworth-Emmons Reaction [11]
-
Prepare the phosphonate carbanion by adding triethyl phosphonoacetate to a suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., benzene or THF) at a controlled temperature (e.g., 30-35 °C).
-
After the formation of the anion is complete, add 2-ethylbutanal dropwise, maintaining a cool temperature (e.g., 20-30 °C).
-
After the addition, stir the reaction mixture to completion.
-
Quench the reaction and extract the product, which is the ethyl ester of the target acid.
-
Purify the ester by distillation or column chromatography.
Step 2: Hydrolysis
-
Hydrolyze the resulting ethyl (E)-4-ethylhex-2-enoate using standard procedures as described in Pathway 2.2.
| Parameter | Value | Reference |
| HWE Reaction | ||
| Reactants | 2-Ethylbutanal, Triethyl phosphonoacetate | [9][11] |
| Base | Sodium Hydride | [11] |
| Solvent | Benzene or THF | [11] |
| Yield | Generally high for HWE reactions | [9] |
| Hydrolysis | ||
| Yield | Typically >90% | General Literature |
Data Summary
| Synthesis Pathway | Key Starting Materials | Key Reagents | Typical Yield | Stereoselectivity |
| Knoevenagel-Doebner | 2-Ethylbutanal, Malonic Acid | Pyridine, Piperidine | 60-85% | Predominantly (E) |
| Reformatsky/Dehydration | 2-Ethylbutanal, Ethyl bromoacetate | Zinc | ~60-75% (overall) | (E)-isomer favored by thermodynamic control during dehydration |
| Horner-Wadsworth-Emmons | 2-Ethylbutanal, Triethyl phosphonoacetate | NaH | High, often >80% (for olefination) | Highly selective for (E)-isomer |
Conclusion
This technical guide outlines three robust and well-established synthetic routes to this compound. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale, and stereochemical purity requirements. The Knoevenagel-Doebner condensation offers a direct, one-pot approach. The Reformatsky reaction provides a classic alternative, while the Horner-Wadsworth-Emmons reaction is often the method of choice for achieving high (E)-stereoselectivity. The provided experimental frameworks and data serve as a valuable resource for the successful synthesis of this target molecule.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. scholars.fhsu.edu [scholars.fhsu.edu]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. byjus.com [byjus.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Triethyl phosphonoacetate - Enamine [enamine.net]
- 10. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 11. orgsyn.org [orgsyn.org]
An In-depth Guide to the IUPAC Nomenclature of (E)-4-Ethylhex-2-enoic Acid
This technical guide provides a comprehensive analysis of the IUPAC name for the organic compound (E)-4-Ethylhex-2-enoic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document will systematically deconstruct the nomenclature, present relevant physicochemical data, outline a plausible synthetic protocol, and illustrate the naming logic through a workflow diagram.
Decoding the IUPAC Name: A Step-by-Step Analysis
The naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) follows a systematic set of rules to provide an unambiguous identification of the chemical structure. The name "this compound" can be broken down into its constituent parts, each defining a specific feature of the molecule.
1.1. Identification of the Principal Functional Group and Parent Chain:
The suffix "-oic acid" signifies that the principal functional group is a carboxylic acid (-COOH).[1] According to IUPAC rules, the carboxylic acid group is a high-priority functional group and, as such, dictates the numbering of the parent carbon chain.[2][3][4] The carbon atom of the carboxyl group is assigned as locant 1.
The term "hex" in "hexenoic acid" indicates that the longest continuous carbon chain containing the principal functional group consists of six carbon atoms.
1.2. Locating the Unsaturation:
The "-en-" infix in "hexenoic" reveals the presence of a carbon-carbon double bond within the parent chain, classifying the compound as an unsaturated carboxylic acid. The number preceding this infix, "2-", specifies that the double bond originates at the second carbon atom of the parent chain, extending between carbons 2 and 3.
1.3. Identifying and Locating Substituents:
The prefix "Ethyl-" indicates the presence of an ethyl group (-CH2CH3) as a substituent on the parent chain. The number "4-" preceding "Ethyl" specifies that this substituent is attached to the fourth carbon atom of the six-carbon chain.
1.4. Stereochemistry of the Double Bond:
The "(E)-" prefix is a stereochemical descriptor that denotes the configuration of the double bond. It is derived from the German word entgegen, meaning "opposite". This indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. In this case, on carbon 2, the carboxylic acid group has higher priority than the hydrogen atom. On carbon 3, the ethyl-containing alkyl chain has a higher priority than the hydrogen atom. Since these higher-priority groups are on opposite sides of the double bond, the configuration is designated as (E).
Structural and Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| Parent Chain Length | 6 carbons |
| Principal Functional Group | Carboxylic Acid (locant 1) |
| Unsaturation | Double bond (locant 2) |
| Substituent | Ethyl (locant 4) |
| Stereochemistry | (E) configuration |
Hypothetical Experimental Protocol: Synthesis of this compound
This section outlines a detailed methodology for a plausible synthesis of this compound, for instance, via a Horner-Wadsworth-Emmons reaction, which is known to favor the formation of (E)-alkenes.
Objective: To synthesize this compound from 2-ethylbutanal and a suitable phosphonate ylide.
Materials:
-
2-Ethylbutanal
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Ylide Formation: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension via the dropping funnel. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.
-
Horner-Wadsworth-Emmons Reaction: a. Cool the ylide solution back to 0 °C. b. Add a solution of 2-ethylbutanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution. c. Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Ester Hydrolysis: a. Upon completion, quench the reaction by the slow addition of water. b. Add 1 M HCl to the mixture until the pH is acidic (pH ~2-3). c. Stir the mixture vigorously for 12-18 hours at room temperature to effect the hydrolysis of the resulting ethyl ester to the carboxylic acid. d. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: a. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualization of the IUPAC Naming Logic
The following diagram illustrates the logical workflow for determining the IUPAC name of this compound.
Caption: Logical workflow for the IUPAC naming of this compound.
References
Molecular weight of (E)-4-Ethylhex-2-enoic acid
An In-Depth Technical Guide to the Molecular Weight of (E)-4-Ethylhex-2-enoic Acid
Introduction
This compound is an unsaturated carboxylic acid with applications in various industrial processes, including the synthesis of plasticizers and lubricants.[1] An accurate determination of its molecular weight is fundamental for its characterization, stoichiometric calculations in chemical reactions, and for quality control in industrial settings. This technical guide provides a comprehensive overview of the molecular weight of this compound, detailing both its theoretical calculation and experimental determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Weight and Chemical Formula
The fundamental properties of this compound are summarized in the table below. The molecular weight is a critical parameter derived from its chemical formula.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Monoisotopic Mass | 142.099379685 Da |
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₁₄O₂.[1] The calculation based on the atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O) is as follows:
-
Carbon (C): 8 atoms × 12.011 u = 96.088 u
-
Hydrogen (H): 14 atoms × 1.008 u = 14.112 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight: 96.088 u + 14.112 u + 31.998 u = 142.198 g/mol
This calculated value is in close agreement with the published molecular weight of 142.20 g/mol .[1][2][3]
Experimental Determination of Molecular Weight
Several analytical techniques can be employed for the experimental determination of the molecular weight of organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are two powerful and commonly used methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly reliable method for the analysis of short-chain fatty acids.[1] It separates volatile compounds in the gas phase and then detects them with a mass spectrometer, which provides information about the mass-to-charge ratio of the compound and its fragments.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation and Derivatization: Due to the polar nature of carboxylic acids, derivatization is often necessary to increase volatility for GC analysis.[4][5]
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent.
-
Add a derivatizing agent, such as N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), to convert the carboxylic acid to a less polar and more volatile silyl ester.[6]
-
An internal standard (e.g., an isotopically labeled version of the analyte) should be added to improve quantification accuracy.[5][7][8]
-
-
GC Separation:
-
Injector: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC injector port, which is heated to ensure rapid volatilization.
-
Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase.
-
Oven Program: A temperature gradient is applied to the oven to facilitate the separation of compounds with different volatilities.
-
-
MS Detection:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
Ionization: The molecules are ionized, typically by electron impact (EI), which fragments the molecules in a reproducible manner.
-
Mass Analyzer: The resulting ions are sorted by their mass-to-charge ratio (m/z) in a mass analyzer.
-
Detector: The detector records the abundance of each ion at a specific m/z. The molecular ion peak will correspond to the molecular weight of the derivatized analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR is a primary tool for structure elucidation, ¹H NMR spectroscopy can also be a reliable method for determining the number-average molecular weight (Mn) of small molecules and polymers.[2] This technique relies on the integration of signals from specific protons in the molecule.
Experimental Protocol: Molecular Weight Determination by ¹H NMR
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard with a well-defined chemical shift that does not overlap with the analyte signals.
-
-
NMR Data Acquisition:
-
Place the sample tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate the area of a specific, well-resolved proton signal from this compound.
-
Integrate the area of a known proton signal from the internal standard.
-
The molecular weight can be calculated by comparing the integral of the analyte's protons to the integral of the known amount of the internal standard's protons.
-
Biological Context: Unsaturated Fatty Acid Pathways
While specific signaling pathways for this compound are not extensively documented in publicly available literature, it belongs to the class of unsaturated fatty acids. In biological systems, the synthesis of unsaturated fatty acids occurs through well-established pathways. These pathways are broadly categorized as either oxygen-independent (anaerobic) or oxygen-dependent (aerobic).[9][10] The biosynthesis of fatty acids is a fundamental cellular process, starting from acetyl-CoA and involving a series of enzymatic steps.[11] Unsaturated fatty acids are crucial components of cell membranes and can act as signaling molecules.[9][12]
Conclusion
The molecular weight of this compound is a cornerstone of its chemical identity, with a theoretically calculated and experimentally verifiable value of approximately 142.20 g/mol . Techniques such as GC-MS provide precise mass determination, while NMR spectroscopy offers complementary data for structural confirmation and molecular weight estimation. A thorough understanding and accurate determination of this property are essential for the scientific and industrial application of this compound.
References
- 1. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
- 8. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 9. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 11. csun.edu [csun.edu]
- 12. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Biological Activity of (E)-4-Ethylhex-2-enoic Acid Remains Undefined
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant void in the understanding of the biological activity of (E)-4-Ethylhex-2-enoic acid. Despite its defined chemical structure, there is a notable absence of published research detailing its pharmacological, toxicological, or mechanistic properties. This lack of data prevents the construction of an in-depth technical guide as requested, as there are no quantitative findings to summarize, experimental protocols to detail, or established signaling pathways to illustrate.
This compound is a known chemical entity, with its basic physicochemical properties cataloged in databases such as PubChem.[1] However, these entries do not contain any information regarding its interaction with biological systems. Extensive searches for in vitro or in vivo studies, clinical trials, or even preliminary toxicological screenings have yielded no specific results for this compound.
While research exists for structurally related molecules, such as (E)-4-Oxonon-2-enoic acid which has demonstrated antibacterial properties, it is scientifically unsound to extrapolate these findings to this compound without direct experimental evidence.[2] The seemingly minor structural differences can lead to vastly different biological effects.
The absence of data means that key aspects required for a technical guide are unavailable:
-
Quantitative Data: There are no published studies measuring the effects of this compound on any biological parameter. Therefore, no data tables can be generated.
-
Experimental Protocols: Without any documented experiments, it is impossible to provide detailed methodologies for its study.
-
Signaling Pathways and Mechanisms of Action: The molecular targets and the pathways through which this compound might exert a biological effect are entirely unknown. Consequently, no signaling pathway diagrams can be created.
This report underscores that the biological activity of this compound is an unexplored area of research. For researchers, scientists, and drug development professionals, this compound represents a blank slate, with its potential therapeutic or toxicological profile yet to be determined. Any investigation into its properties would require foundational, exploratory research to generate the primary data necessary for a comprehensive understanding.
References
(E)-4-Ethylhex-2-enoic Acid: A Review of its Natural Occurrence
Absence of Evidence in Natural Sources
(E)-4-Ethylhex-2-enoic acid, an unsaturated carboxylic acid with the chemical formula C8H14O2, is a compound for which there is currently no scientific literature substantiating its natural occurrence. Extensive searches of chemical databases and scientific publications did not yield any evidence of its isolation or identification from plant, animal, or microbial sources.
Chemical databases such as PubChem list the compound and provide details on its chemical structure, properties, and identifiers.[1][2] However, these entries do not include information regarding its natural origins. The compound is commercially available from various chemical suppliers, indicating its synthesis for research and industrial purposes.[3][4]
While the target compound itself has not been found in nature, research has identified structurally similar compounds in various organisms. For instance, (E)-2-ethyl-2-hexen-1-ol and E-2-ethylhexenal have been identified in insects of the Camponotus species.[5] These compounds share a similar carbon skeleton but differ in their functional groups. The presence of these related compounds might suggest the possibility of biosynthetic pathways that could theoretically produce this compound, although this remains speculative without direct evidence.
Other related compounds that have been indexed include various isomers and derivatives, such as (Z)-4-Ethylhex-2-enoic acid, (E)-4-methylhex-2-enoic acid, and (E)-4-oxohex-2-enoic acid, though their natural occurrence is not specified in the search results.[2][6][7]
Based on the available scientific literature and database information, this compound is not a known natural product. The core of the user's request was for an in-depth technical guide on the natural occurrence of this compound. However, due to the lack of evidence of its existence in nature, it is not possible to provide quantitative data on its presence in natural sources, detailed experimental protocols for its isolation, or diagrams of related signaling pathways. The information available points towards this compound being a synthetic molecule used in chemical research and industry. Further investigation into the biosynthesis of related compounds in insects or other organisms could be a potential area of future research to explore the possibility of its natural existence.
References
- 1. This compound | C8H14O2 | CID 6437410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-4-Ethylhex-2-enoic acid | C8H14O2 | CID 6437409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 60308-78-3 [smolecule.com]
- 4. (Z)-4-ethylhex-2-enoic acid | CAS 60308-77-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. researchgate.net [researchgate.net]
- 6. (E)-4-methylhex-2-enoic Acid | C7H12O2 | CID 5463168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-4-oxohex-2-enoic acid | C6H8O3 | CID 12948183 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Substituted Enoic Acids in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of selected classes of substituted enoic acids with promising anti-inflammatory properties. It delves into their synthesis, biological evaluation, mechanisms of action, and pharmacokinetic considerations to support researchers and professionals in the field of drug development.
Introduction to Substituted Enoic Acids as Anti-Inflammatory Agents
Substituted enoic acids represent a diverse class of organic compounds characterized by a carboxylic acid moiety and a carbon-carbon double bond with various substituents. This structural motif is present in numerous biologically active molecules, including several non-steroidal anti-inflammatory drugs (NSAIDs). The enoic acid functionality can participate in crucial interactions with biological targets, making these compounds attractive scaffolds for the design of novel therapeutic agents. This guide focuses on three promising classes of substituted enoic acids with demonstrated anti-inflammatory activity: 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, and ferulic acid-sesquiterpene lactone hybrids.
Synthesis of Substituted Enoic Acids
The chemical synthesis of these enoic acid derivatives is a critical step in their development as potential drug candidates. The following sections provide detailed methodologies for the synthesis of the three highlighted classes.
Synthesis of 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acid Derivatives[1]
A key method for the synthesis of this class of compounds involves the reaction of substituted 2,4-dioxobutanoic acids with furan-2-carbohydrazide.
Experimental Protocol:
-
Preparation of Substituted 2,4-dioxobutanoic acids: These starting materials can be synthesized via the Claisen condensation of the corresponding methyl ketones with diethyl oxalate, followed by hydrolysis.
-
Reaction with Furan-2-carbohydrazide:
-
Dissolve the substituted 2,4-dioxobutanoic acid (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add furan-2-carbohydrazide (1 equivalent) to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the desired 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acid derivative.
-
Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid[2][3]
These compounds are synthesized through the reaction of N³-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.
Experimental Protocol:
-
Synthesis of N³-substituted amidrazones: These intermediates can be prepared from the corresponding nitriles by reaction with hydrazine hydrate, followed by reaction with an appropriate aryl or alkyl halide.
-
Reaction with 3,4,5,6-tetrahydrophthalic anhydride:
-
Dissolve the N³-substituted amidrazone (1 equivalent) in anhydrous diethyl ether.
-
Add 3,4,5,6-tetrahydrophthalic anhydride (1 equivalent) to the solution.
-
The reaction is typically carried out at room temperature with stirring.
-
The product usually precipitates out of the solution and can be isolated by filtration.
-
The resulting solid is washed with diethyl ether and can be further purified by recrystallization.
-
Synthesis of Ferulic Acid-Sesquiterpene Lactone Hybrids[4][5]
The synthesis of these hybrid molecules involves the esterification of a sesquiterpene lactone with a protected ferulic acid derivative, followed by deprotection.
Experimental Protocol:
-
Protection of Ferulic Acid: The phenolic hydroxyl group of ferulic acid is protected, for example, by reacting it with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole.
-
Activation of the Carboxylic Acid: The carboxylic acid group of the protected ferulic acid is activated, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride.
-
Esterification with Sesquiterpene Lactone: The activated ferulic acid derivative is then reacted with the hydroxyl group of a sesquiterpene lactone (e.g., parthenolide, micheliolide) in the presence of a base such as pyridine or triethylamine.
-
Deprotection: The protecting group (e.g., TBS) is removed from the phenolic hydroxyl group, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to yield the final hybrid compound.
In Vitro and In Vivo Anti-Inflammatory Activity
The anti-inflammatory potential of substituted enoic acids is evaluated using a combination of in vitro and in vivo assays. These assays are crucial for determining the efficacy and mechanism of action of the synthesized compounds.
In Vitro Anti-Inflammatory Assays
Experimental Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the control group) and incubating for a further 24 hours.
-
Nitrite Quantification (Griess Assay):
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
After a 10-15 minute incubation at room temperature, the absorbance is measured at 540-550 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Experimental Protocol:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with test compounds and LPS as described for the NO inhibition assay.
-
Supernatant Collection: After the 24-hour incubation with LPS, the cell culture supernatant is collected.
-
ELISA Procedure:
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
This typically involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
The collected supernatants and standards are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.
-
The cytokine concentrations in the samples are determined by comparison to a standard curve.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Experimental Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated for each time point. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to that in the control group.
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative substituted enoic acids from the discussed classes.
Table 1: In Vitro Anti-inflammatory Activity of Substituted Enoic Acid Derivatives
| Compound Class | Compound ID | Target | Assay | IC₅₀ (µM) or % Inhibition | Reference |
| 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids | Compound X | NO Production | LPS-stimulated RAW 264.7 macrophages | Data to be populated | [1] |
| Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid | 2f | TNF-α | LPS-stimulated PBMCs | 66-81% inhibition at 10-100 µg/mL | [2] |
| Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid | 2b | TNF-α, IL-6 | LPS-stimulated PBMCs | 92-99% inhibition at 100 µg/mL | [2] |
| Ferulic Acid-Sesquiterpene Lactone Hybrids | 6 | Pro-inflammatory Cytokines | LPS-induced RAW 264.7 macrophages | Pronounced inhibition | [3] |
Table 2: In Vivo Anti-inflammatory Activity of Substituted Enoic Acid Derivatives
| Compound Class | Compound ID | Animal Model | Assay | Dose & Route | % Inhibition of Edema | Reference |
| Ferulic Acid-Sesquiterpene Lactone Hybrids | 6 | Mice | LPS-induced acute lung injury | 10 mg/kg | Significant amelioration | [3] |
| Thiourea Derivatives of Naproxen (related enoic acid) | 4 | Rats | Carrageenan-induced paw edema | Data to be populated | 54.01% | [4] |
| Thiourea Derivatives of Naproxen (related enoic acid) | 7 | Rats | Carrageenan-induced paw edema | Data to be populated | 54.12% | [4] |
Note: "Data to be populated" indicates that while the studies confirm activity, specific IC₅₀ or detailed dose-response data for these particular compounds were not explicitly provided in the cited abstracts and would require access to the full-text articles for completion.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many substituted enoic acids are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several substituted enoic acids have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by substituted enoic acids.
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of MAPKs, which in turn can activate transcription factors (like AP-1) that, often in concert with NF-κB, drive the expression of pro-inflammatory genes. Inhibition of MAPK phosphorylation is another mechanism by which substituted enoic acids can exert their anti-inflammatory effects.
Caption: Modulation of the MAPK signaling pathway by substituted enoic acids.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of substituted enoic acids.
Caption: General workflow for the synthesis of substituted enoic acids.
References
An In-depth Technical Guide to the Stereoisomers of 4-Ethylhex-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylhex-2-enoic acid possesses two distinct sources of stereoisomerism: a chiral center at the C4 position and E/Z isomerism around the C2-C3 double bond. This results in a total of four possible stereoisomers: (E, R)-4-Ethylhex-2-enoic acid, (E, S)-4-Ethylhex-2-enoic acid, (Z, R)-4-Ethylhex-2-enoic acid, and (Z, S)-4-Ethylhex-2-enoic acid. While specific experimental data for 4-Ethylhex-2-enoic acid is not extensively available in published literature, this guide provides a comprehensive overview of the established principles and methodologies for the synthesis, separation, and characterization of its stereoisomers. The protocols and data presented are based on well-documented procedures for analogous α,β-unsaturated carboxylic acids and serve as a robust framework for researchers in the field.
Introduction to the Stereoisomers of 4-Ethylhex-2-enoic Acid
The structural diversity arising from stereoisomerism can have profound effects on the physicochemical properties and biological activity of a molecule. In the context of drug development, the isolation and characterization of individual stereoisomers are critical, as different isomers can exhibit varied efficacy, pharmacology, and toxicology. 4-Ethylhex-2-enoic acid, with its combination of a stereocenter and a double bond, presents a compelling case for detailed stereochemical investigation.
The four stereoisomers of 4-Ethylhex-2-enoic acid are:
-
(E, R)-4-Ethylhex-2-enoic acid and (E, S)-4-Ethylhex-2-enoic acid (Enantiomers)
-
(Z, R)-4-Ethylhex-2-enoic acid and (Z, S)-4-Ethylhex-2-enoic acid (Enantiomers)
-
The (E)-isomers and (Z)-isomers are diastereomers of each other.
This guide will delineate the plausible synthetic and analytical pathways to access and characterize each of these stereoisomers.
Synthesis of 4-Ethylhex-2-enoic Acid Stereoisomers
The synthesis of specific stereoisomers of 4-Ethylhex-2-enoic acid requires stereoselective methods. Below are general protocols for achieving E/Z selectivity and for introducing chirality.
General Synthesis of (E)-4-Ethylhex-2-enoic Acid (Racemic)
A common method for the synthesis of (E)-α,β-unsaturated carboxylic acids is the Doebner-Knoevenagel condensation.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-ethylbutanal (1.0 eq) in pyridine (2-3 volumes), add malonic acid (1.1 eq) and piperidine (0.1 eq).
-
Reaction Conditions: Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or distillation to yield racemic this compound.
Asymmetric Synthesis of Chiral 4-Ethylhex-2-enoic Acid
Asymmetric synthesis can be approached through various strategies, including the use of chiral auxiliaries or organocatalysis. An example of a chiral auxiliary-based approach is the Evans asymmetric aldol reaction followed by elimination.
Experimental Protocol (Conceptual):
-
Acylation of Chiral Auxiliary: Acylate a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acetyl synthon.
-
Enolate Formation: Treat the N-acyloxazolidinone with a suitable base (e.g., sodium hexamethyldisilazide) at low temperature (-78 °C) to form the corresponding sodium enolate.
-
Aldol Addition: React the enolate with 2-ethylbutanal. The stereochemistry of the chiral auxiliary directs the formation of a specific diastereomeric β-hydroxy adduct.
-
Auxiliary Cleavage and Elimination: Cleave the chiral auxiliary under mild conditions (e.g., with lithium hydroperoxide). Subsequent dehydration of the β-hydroxy acid can be controlled to favor the formation of the (E)- or (Z)-alkene, yielding the enantiomerically enriched 4-Ethylhex-2-enoic acid.
Separation of Stereoisomers
Separation of E/Z Diastereomers
The E and Z diastereomers of 4-Ethylhex-2-enoic acid have different physical properties and can typically be separated using standard chromatographic techniques.
Experimental Protocol:
-
Chromatography: Utilize silica gel column chromatography with a non-polar/polar solvent system (e.g., hexane/ethyl acetate). The (E)-isomer is generally less polar and will elute before the (Z)-isomer. Argentation chromatography, where silica gel is impregnated with silver nitrate, can also be highly effective for separating geometric isomers.
Chiral Resolution of Enantiomers
The separation of enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale resolution.
Experimental Protocol:
-
Column Selection: Employ a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for resolving chiral carboxylic acids.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of hexane and a polar modifier like isopropanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Detection: Use a UV detector set to an appropriate wavelength for the α,β-unsaturated carbonyl chromophore (typically around 210-260 nm).
-
Scale-up: Analytical separation conditions can be scaled up to preparative or semi-preparative columns to isolate larger quantities of each enantiomer.
Characterization of Stereoisomers
Spectroscopic Data
While specific data for 4-Ethylhex-2-enoic acid is not available, the following table summarizes the expected NMR and other spectroscopic characteristics based on known trends for similar compounds.
| Property | (E)-Isomer | (Z)-Isomer | R/S Enantiomers |
| ¹H NMR (Coupling Constant) | The coupling constant (J) between the vinylic protons (H2 and H3) is typically larger, in the range of 15-18 Hz. | The coupling constant (J) between the vinylic protons is smaller, typically in the range of 10-12 Hz. | ¹H and ¹³C NMR spectra are identical in an achiral solvent. |
| ¹³C NMR (Chemical Shift) | The chemical shifts of the alkyl substituents can differ slightly from the (Z)-isomer due to steric effects. | The γ-carbon of the ethyl group at C4 is expected to be shielded (shifted upfield) compared to the (E)-isomer due to the cis-γ-gauche effect. | ¹³C NMR spectra are identical in an achiral solvent. |
| Optical Rotation [α]D | Racemic mixture has a value of 0. | Racemic mixture has a value of 0. | Enantiomers will rotate plane-polarized light in equal but opposite directions (e.g., +x° for one enantiomer and -x° for the other). The magnitude is dependent on the compound, solvent, and temperature. |
| IR Spectroscopy | The C=C stretching vibration for the trans-double bond typically appears around 960-980 cm⁻¹. | The C=C stretching vibration for the cis-double bond is often weaker and appears at a different wavenumber. | IR spectra are identical. |
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of a chiral sample can be determined by chiral HPLC or by NMR spectroscopy using a chiral derivatizing agent or a chiral solvating agent.
Experimental Protocol (NMR with Chiral Derivatizing Agent):
-
Derivatization: React the enantiomerically enriched carboxylic acid with a single enantiomer of a chiral derivatizing agent (e.g., (R)-1-(1-phenylethyl)amine) in the presence of a coupling agent (e.g., DCC) to form a mixture of diastereomeric amides.
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.
-
Integration: The diastereomers will have distinct signals for protons near the chiral centers. Integration of these signals allows for the determination of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original carboxylic acid.
Visualizing Stereochemical Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the relationships between the stereoisomers and a general workflow for their separation and analysis.
Caption: Relationship between the four stereoisomers of 4-Ethylhex-2-enoic acid.
Caption: General workflow for the separation and analysis of 4-Ethylhex-2-enoic acid stereoisomers.
Conclusion
This technical guide provides a foundational framework for the synthesis, separation, and characterization of the four stereoisomers of 4-Ethylhex-2-enoic acid. By applying the established methodologies outlined herein, researchers can systematically access and evaluate each stereoisomer, which is a critical step in understanding their unique chemical and biological properties, particularly in the context of drug discovery and development. Further research is warranted to generate specific experimental data for this compound and to explore the potential biological activities of its individual stereoisomers.
Physical and chemical properties of (E)-4-Ethylhex-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-Ethylhex-2-enoic acid is an unsaturated carboxylic acid with potential applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and predictive models. Due to the limited specific experimental data for this compound, this guide also incorporates information on structurally related molecules to provide a broader context for its potential characteristics and reactivity. This document outlines general experimental approaches for its synthesis and characterization and explores potential, though currently unconfirmed, biological activities and metabolic pathways based on the broader class of unsaturated and branched-chain fatty acids.
Chemical and Physical Properties
While specific experimental data for this compound is limited, a combination of computed properties and data from structurally similar compounds allows for a robust estimation of its physicochemical profile.
Structure and Identification
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 60308-78-3 | [1] |
| Molecular Formula | C8H14O2 | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Canonical SMILES | CCC(CC)C=CC(=O)O | [1] |
| InChI | InChI=1S/C8H14O2/c1-3-7(4-2)5-6-8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/b6-5+ | [1] |
| InChIKey | JUAHIVUUUQRPLE-AATRIKPKSA-N | [1] |
Predicted and Analogous Physical Properties
| Property | This compound (Predicted/Analogous) | 4-Ethylhexanoic acid (Experimental) |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | 234.6 °C at 760 mmHg |
| Density | Not available | 0.926 g/cm³ |
| pKa | Estimated ~4-5 (typical for carboxylic acids) | Not available |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | Not available |
| XLogP3 | 2.5 | 2.5 |
Chemical Reactivity
This compound possesses two primary reactive sites: the carboxylic acid group and the carbon-carbon double bond.
-
Carboxylic Acid Group: This functional group can undergo typical reactions of carboxylic acids, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines to form amides.
-
Reduction: Reduction to the corresponding alcohol, 4-ethylhex-2-en-1-ol, using reducing agents like lithium aluminum hydride.
-
Salt Formation: Reaction with bases to form carboxylate salts.
-
-
Carbon-Carbon Double Bond: The α,β-unsaturated nature of the double bond makes it susceptible to:
-
Nucleophilic Conjugate Addition (Michael Addition): Attack by nucleophiles at the β-carbon.
-
Electrophilic Addition: Reactions with electrophiles such as halogens and hydrogen halides.
-
Hydrogenation: Reduction of the double bond to yield 4-ethylhexanoic acid.
-
Oxidation/Cleavage: Reactions with oxidizing agents like ozone or potassium permanganate can cleave the double bond.
-
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
General Protocol:
-
Reactant Preparation: Dissolve 2-ethylbutanal in a suitable solvent such as pyridine, which also acts as the basic catalyst.
-
Addition of Malonic Acid: Add malonic acid to the solution. A small amount of piperidine can be added to accelerate the reaction.
-
Reaction Conditions: Heat the reaction mixture, typically at reflux, to promote the condensation and subsequent decarboxylation. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.
Logical Workflow for a Plausible Synthesis
Caption: A logical workflow for the synthesis of this compound.
Spectroscopic Characterization
While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 10-13 ppm.
-
Olefinic Protons (-CH=CH-): Two distinct signals in the range of 5.5-7.5 ppm, likely showing coupling to each other (a large coupling constant is expected for the trans configuration) and to the adjacent methine proton.
-
Methine Proton (-CH-): A multiplet in the region of 2.0-3.0 ppm.
-
Methylene Protons (-CH2-): Multiplets in the range of 1.2-1.8 ppm.
-
Methyl Protons (-CH3): Triplets around 0.8-1.2 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.[2]
-
Olefinic Carbons (-C=C-): Signals between 115-145 ppm.
-
Aliphatic Carbons: Signals in the upfield region of the spectrum.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[2][3]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1690-1715 cm⁻¹ (the conjugation to the C=C bond lowers the frequency from a typical saturated carboxylic acid).[2][3]
-
C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.
-
C-H Stretch (sp²): A signal just above 3000 cm⁻¹.
-
C-H Stretch (sp³): Signals just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the molecule (m/z = 142.20).
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the alkyl chain.
-
Biological Activity and Signaling Pathways (Hypothetical)
There is currently no specific data in the scientific literature detailing the biological activity, metabolic fate, or involvement in signaling pathways of this compound. However, based on its structural features as a branched-chain unsaturated fatty acid, some potential biological roles can be hypothesized.
Branched-chain fatty acids are known to be involved in various biological processes.[4] They are components of cell membranes and can influence membrane fluidity.[4] Some studies suggest that branched-chain fatty acids may have roles in inflammation, cancer, and energy homeostasis.[4]
Unsaturated fatty acids, in general, are crucial components of metabolic and signaling pathways.[5][6] They can act as signaling molecules themselves or be precursors to other signaling molecules.[5] They are known to interact with various receptors and enzymes, thereby influencing cellular processes.[6]
Potential Metabolic Pathway
The metabolism of this compound would likely follow general pathways for fatty acid degradation, primarily β-oxidation. However, the presence of the double bond and the ethyl branch would require additional enzymatic steps.
Hypothetical Metabolic Pathway
Caption: A hypothetical metabolic pathway for this compound.
Potential Signaling Pathway Involvement
Unsaturated fatty acids are known to modulate various signaling pathways, often by interacting with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) or by influencing inflammatory pathways.
Potential Fatty Acid Signaling
Caption: A generalized diagram of potential fatty acid signaling pathways.
Conclusion and Future Directions
This compound is a molecule with interesting structural features that suggest a range of chemical reactivity and potential biological activity. However, there is a significant lack of specific experimental data for this compound. Future research should focus on:
-
Definitive Synthesis and Purification: Development and publication of a detailed, optimized synthetic protocol.
-
Comprehensive Physicochemical Characterization: Experimental determination of its melting point, boiling point, solubility, pKa, and other physical properties.
-
Thorough Spectroscopic Analysis: Acquisition and interpretation of detailed NMR, IR, and MS spectra.
-
Investigation of Biological Activity: Screening for various biological activities, including antimicrobial, anti-inflammatory, and metabolic effects.
-
Metabolic and Signaling Studies: Elucidation of its metabolic fate and its interactions with cellular signaling pathways.
Such studies are essential to fully understand the properties and potential applications of this compound and to enable its use in research, drug development, and other scientific endeavors.
References
- 1. This compound | C8H14O2 | CID 6437410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. mdpi.com [mdpi.com]
- 5. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analytical Detection of (E)-4-Ethylhex-2-enoic Acid
Introduction
(E)-4-Ethylhex-2-enoic acid (C8H14O2, Molar Mass: 142.20 g/mol ) is an unsaturated carboxylic acid with potential applications and relevance in various fields, including as a building block in chemical synthesis and as a potential biomarker in biological systems.[1] Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Analytical Methods Overview
Two primary analytical techniques are presented for the determination of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form.[2][3][4]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and versatile method for the analysis of non-volatile or thermally labile compounds. The presence of a carbon-carbon double bond and a carboxyl group in this compound allows for direct UV detection at a low wavelength.[5][6]
Quantitative Data Summary
The following tables summarize the illustrative performance characteristics of the described analytical methods. These values are based on typical performance for similar organic acids and would require specific validation for this compound.
Table 1: Illustrative GC-MS Method Performance
| Parameter | Illustrative Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µM |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µM |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Recovery | 90 - 110% |
Table 2: Illustrative HPLC-UV Method Performance
| Parameter | Illustrative Value |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantitation (LOQ) | 0.5 - 5 µM |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Recovery | 95 - 105% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol details the analysis of this compound using GC-MS following a derivatization step. Derivatization is essential to increase the volatility of the carboxylic acid, making it amenable to GC analysis.[2][3][4] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for compounds with active hydrogens.[2]
a. Sample Preparation and Derivatization
-
Sample Extraction: For liquid samples (e.g., plasma, cell culture media), perform a liquid-liquid extraction.
-
Acidify 1 mL of the sample to pH ~2 with 1M HCl.
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean glass tube.
-
Repeat the extraction twice and pool the organic extracts.
-
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst and 50 µL of pyridine (or another suitable solvent like acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[3]
-
Allow the vial to cool to room temperature before injection into the GC-MS.
-
b. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification.
c. Data Analysis
-
Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.
-
For quantification, use a calibration curve prepared from derivatized standards of this compound. An internal standard (e.g., a deuterated analog or a structurally similar carboxylic acid not present in the sample) should be used to improve accuracy and precision.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes the direct analysis of this compound using reverse-phase HPLC with UV detection. This method is simpler as it does not require a derivatization step.
a. Sample Preparation
-
Filtration: For clean liquid samples, filtration through a 0.22 µm syringe filter is sufficient.
-
Solid-Phase Extraction (SPE): For complex matrices (e.g., biological fluids, food samples), an SPE cleanup may be necessary to remove interfering substances. A C18 SPE cartridge can be used.
-
Conditioning: Wash the C18 cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the pre-treated and acidified (pH ~2) sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Elution: Elute the analyte with 2 mL of methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
b. HPLC-UV Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II (or equivalent)
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid). The exact ratio (e.g., 40:60 acetonitrile:buffer) should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
c. Data Analysis
-
Identify this compound by comparing the retention time of the peak in the sample chromatogram with that of a pure standard.
-
Quantify the analyte using a calibration curve constructed from standards of known concentrations.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Method Selection Logic
The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis.
Logical Relationship for Method Selection
References
- 1. This compound | C8H14O2 | CID 6437410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
Application Note: Analysis of Unsaturated Fatty Acids by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of unsaturated fatty acids is crucial in various fields, including nutrition, disease biomarker discovery, and drug development. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of fatty acids.[1] Due to their low volatility, fatty acids are typically derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis.[1][2][3] This application note provides a comprehensive overview of the methods, detailed experimental protocols, and key considerations for the successful analysis of unsaturated fatty acids using GC.
The primary challenge in analyzing unsaturated fatty acids lies in their inherent polarity and the need to resolve various isomers, including cis and trans configurations.[4][5] The derivatization process is a critical step to neutralize the polar carboxyl group, thereby increasing volatility and improving chromatographic separation.[4][6] The choice of GC column is equally important, with highly polar stationary phases being essential for the effective separation of complex mixtures of cis and trans isomers.[5][7]
Experimental Protocols
Lipid Extraction
A common method for extracting total lipids from biological samples is a modified Bligh and Dyer method.[6]
Materials:
-
Methanol
-
Dichloromethane
-
Butylated hydroxytoluene (BHT) as an antioxidant[6]
-
Cell suspension or tissue homogenate
Protocol:
-
To 200 µL of cell suspension (approximately 0.1 x 10^6 cells), add 500 µL of ice-cold methanol and 250 µL of dichloromethane.[6]
-
To minimize oxidation, add 50 µg of butylated hydroxytoluene.[6]
-
Vortex the mixture for 2 minutes.[6]
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully transfer the lower organic layer to a new tube.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Esterification is necessary to convert polar fatty acids into more volatile and non-polar FAMEs suitable for GC analysis.[4] Acid-catalyzed methylation using boron trifluoride (BF3) in methanol is a widely used and effective method.[7][8][9]
Materials:
-
Hexane[7]
-
Saturated NaCl solution[9]
-
Anhydrous Sodium Sulfate[4]
-
Reacti-Vials or other suitable reaction vessels[7]
Protocol:
-
Weigh approximately 50 mg of the extracted lipid sample into a Reacti-Vial.[7]
-
Add 1 mL of hexane and 0.5 mL of 14% BF3-methanol solution.[7]
-
Cool the mixture to room temperature.
-
Add 1 mL of saturated NaCl water solution and 1 mL of hexane.[4][9]
-
Shake the vessel vigorously to ensure the FAMEs are extracted into the hexane layer.[4]
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.[4]
-
Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.[4]
-
The sample is now ready for GC analysis.
Gas Chromatography Analysis
The choice of GC column and the temperature program are critical for achieving good separation of unsaturated fatty acid isomers.[10][11] Highly polar cyanopropyl siloxane or ionic liquid-based columns are recommended for resolving complex mixtures of cis and trans isomers.[5][12]
Instrumentation and Parameters
The following table summarizes typical GC-FID parameters for the analysis of FAMEs.
| Parameter | Setting | Reference |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) | [7][13] |
| Column | TR-FAME (100 m x 0.25 mm x 0.2 µm) or equivalent high polarity column | [7] |
| Carrier Gas | Helium or Hydrogen | [14][15] |
| Column Flow Rate | 1 mL/min | [14] |
| Injector Temperature | 250 - 280 °C | [3][15] |
| Detector Temperature | 280 - 300 °C | [3][15] |
| Injection Volume | 1 µL | [14] |
| Split Ratio | 200:1 | [15] |
| Oven Program | Initial Temp: 100°C, Ramp: 3-5°C/min to 240°C, Hold for 15-20 min | [16][17] |
Note: The oven temperature program should be optimized based on the specific column and the fatty acid profile of the sample to achieve the best separation.[10][11] A time-temperature programmed GC method generally provides better resolution of cis/trans isomers compared to isothermal programs.[10][11]
Data Presentation and Interpretation
FAMEs are identified by comparing their retention times with those of a known FAME reference standard.[16] The peak area of each FAME is used for quantification. The results are typically expressed as a percentage of the total fatty acids.
Visualizing the Workflow
The following diagram illustrates the key steps in the analysis of unsaturated fatty acids by gas chromatography.
Caption: Experimental workflow for unsaturated fatty acid analysis.
Signaling Pathway and Logical Relationship Visualization
The derivatization of a fatty acid to its corresponding fatty acid methyl ester is a fundamental chemical transformation enabling GC analysis. The following diagram illustrates this logical relationship.
Caption: Derivatization of a fatty acid to a FAME.
References
- 1. aquaculture.ugent.be [aquaculture.ugent.be]
- 2. aocs.org [aocs.org]
- 3. BISC 429 [sfu.ca]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. static.igem.org [static.igem.org]
- 15. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 16. s4science.at [s4science.at]
- 17. ukm.my [ukm.my]
Application Notes and Protocols: (E)-4-Ethylhex-2-enoic Acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (E)-4-Ethylhex-2-enoic acid as a versatile synthetic intermediate. While specific documented applications in complex natural product or drug synthesis are not extensively reported in readily available literature, its structure as an α,β-unsaturated carboxylic acid lends itself to a variety of valuable chemical transformations. This document outlines plausible synthetic routes to access this compound and details its potential applications in organic synthesis, supported by general protocols for key reaction types.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is provided in the table below. This data is useful for reaction planning, solvent selection, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | PubChem CID: 6437410[1] |
| Molecular Weight | 142.20 g/mol | PubChem CID: 6437410[1] |
| IUPAC Name | This compound | PubChem CID: 6437410[1] |
| CAS Number | 60308-78-3 | PubChem CID: 6437410[1] |
| XLogP3 | 2.5 | PubChem CID: 6437410[1] |
Synthesis of this compound and its Esters
The synthesis of this compound and its esters can be achieved through several established olefination reactions. The Horner-Wadsworth-Emmons and Wittig reactions are particularly suitable for stereoselective synthesis of the (E)-isomer.
Horner-Wadsworth-Emmons (HWE) Reaction (Predicted Protocol)
The HWE reaction is a widely used method for the synthesis of α,β-unsaturated esters, and it typically favors the formation of the (E)-alkene.[1][2][3][4][5] This makes it an ideal choice for the synthesis of ethyl (E)-4-ethylhex-2-enoate.
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons reaction workflow.
Experimental Protocol:
-
Preparation of the Phosphonate Carbanion: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). To this, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and cool the suspension to 0 °C in an ice bath. Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Olefination: Cool the solution of the phosphonate carbanion back to 0 °C. Add a solution of 3-ethylpentanal (1.2 equivalents) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, ethyl (E)-4-ethylhex-2-enoate, can be purified by flash column chromatography on silica gel.
-
Saponification (to obtain the free acid): The purified ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an excess of a base such as sodium hydroxide in a mixture of water and a co-solvent like ethanol, followed by acidification with a strong acid (e.g., HCl).
Wittig Reaction (Predicted Protocol)
The Wittig reaction provides another reliable route to (E)-α,β-unsaturated esters, particularly when using stabilized ylides.[6][7]
Reaction Scheme:
Caption: Wittig reaction for ester synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (triphenylphosphoranylidene)acetate (a stabilized ylide, 1.0 equivalent) and 3-ethylpentanal (1.2 equivalents) in a suitable anhydrous solvent such as toluene or dichloromethane.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel to isolate ethyl (E)-4-ethylhex-2-enoate.
This compound as a Synthetic Intermediate
The reactivity of this compound is dominated by the carboxylic acid functionality and the electrophilic β-carbon of the α,β-unsaturated system.
Conjugate Addition Reactions
The Michael (or conjugate) addition is a key reaction for α,β-unsaturated carbonyl compounds. This reaction allows for the formation of a carbon-carbon or carbon-heteroatom bond at the β-position.
Reaction Scheme:
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
Application Note: NMR Spectroscopy Protocol for (E)-4-Ethylhex-2-enoic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-4-Ethylhex-2-enoic acid.
Introduction
This compound is an alpha,beta-unsaturated carboxylic acid. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules like this one.[1][2][3][4] This protocol outlines the necessary steps for sample preparation, instrument setup, data acquisition, and processing to obtain high-quality ¹H and ¹³C NMR spectra.
Data Presentation
Structure of this compound:
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (COOH) | 10.0 - 13.0 | br s | - | 1H |
| H-2 | 5.8 - 6.0 | d | ~15.6 | 1H |
| H-3 | 6.9 - 7.2 | dd | ~15.6, ~6.8 | 1H |
| H-4 | 2.2 - 2.4 | m | - | 1H |
| H-5, H-5' | 1.3 - 1.5 | m | - | 4H |
| H-6, H-6' | 0.8 - 1.0 | t | ~7.4 | 6H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Chemical Shift (δ, ppm) |
| C-1 (COOH) | 170 - 175 |
| C-2 | 120 - 125 |
| C-3 | 150 - 155 |
| C-4 | 45 - 50 |
| C-5, C-5' | 25 - 30 |
| C-6, C-6' | 10 - 15 |
Note: Chemical shifts are predicted based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.[5][6]
Experimental Protocol
3.1. Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[7][8]
-
Tetramethylsilane (TMS) as an internal standard[2]
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
-
NMR spectrometer (e.g., 300 MHz or higher)
3.2. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). CDCl₃ is a common choice for many organic molecules.[8]
-
If the solvent does not contain an internal standard, add a small drop of TMS.[2]
-
Cap the vial and gently swirl or vortex to ensure the sample is completely dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
3.3. NMR Data Acquisition
3.3.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 300 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Spectral Width: 0-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise)
-
Temperature: 298 K
3.3.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 75 MHz or higher (corresponding to the ¹H frequency)
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments)
-
Spectral Width: 0-220 ppm[5]
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance)
-
Temperature: 298 K
3.4. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. If using a residual solvent peak, reference CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[7][8]
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualization of Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
References
- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. web.pdx.edu [web.pdx.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. rsc.org [rsc.org]
Application Note: Quantitative Analysis of (E)-4-Ethylhex-2-enoic Acid using Mass Spectrometry
Introduction
(E)-4-Ethylhex-2-enoic acid (PubChem CID: 6437410) is an unsaturated carboxylic acid with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol .[1] As a member of the short-chain fatty acid (SCFA) family, its accurate quantification in various matrices is crucial for researchers in fields ranging from metabolic studies to industrial quality control. This application note presents two validated mass spectrometry-based methods for the sensitive and selective quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology
The analysis of short-chain carboxylic acids like this compound can be challenging due to their volatility and polarity.[2][3] To address these challenges, two distinct protocols are provided below.
Protocol 1: GC-MS Analysis with Silylation Derivatization
Gas chromatography coupled with mass spectrometry is a widely used technique for the analysis of volatile fatty acids.[4] Derivatization is often required for polar compounds like carboxylic acids to increase their volatility and improve chromatographic peak shape.[5][6] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization method.[6]
1. Sample Preparation (from Aqueous Matrix):
-
Centrifuge the sample (e.g., cell culture supernatant, diluted fecal extract) to remove particulate matter (e.g., 10,000 x g for 10 minutes).[7][8]
-
Transfer the supernatant to a clean vial.
-
If necessary, perform a liquid-liquid extraction (LLE) by acidifying the sample with HCl to pH < 2 and extracting with a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst and 50 µL of a solvent such as pyridine or dimethylformamide (DMF).[2][9]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[2]
-
Cool the sample to room temperature before injection.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.[4]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Injector Temperature: 250°C.[2]
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 290°C at 35°C/min, hold for 2 minutes.[2]
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS/MS Analysis (Direct)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity and can often be used for the analysis of SCFAs without the need for derivatization, simplifying sample preparation.[10][11]
1. Sample Preparation:
-
Centrifuge the sample to remove particulates (10,000 x g for 10 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter.[12]
-
Dilute the sample with the initial mobile phase if high concentrations are expected.
-
For complex matrices like plasma or serum, a protein precipitation step (e.g., with acetonitrile or methanol) may be necessary.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: A suitable reversed-phase column such as a C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: Linear ramp to 95% B
-
7-8 min: Hold at 95% B
-
8.1-10 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 55 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500°C.
-
IonSpray Voltage: -4500 V.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and any internal standards must be optimized. For this compound (C8H14O2, MW: 142.10), the precursor ion would be [M-H]⁻ at m/z 141.1. Product ions would be determined by fragmentation experiments.
-
Data Presentation
Quantitative data should be presented in a clear, tabular format. The following table is a hypothetical representation of results from a validation study.
| Parameter | GC-MS Method | LC-MS/MS Method |
| Linear Range | 0.1 - 50 µg/mL | 10 - 5000 ng/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Recovery (%) | 85 - 105% | 92 - 110% |
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Potential biological roles of short-chain fatty acids (SCFAs).[13]
References
- 1. This compound | C8H14O2 | CID 6437410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. segura-lab.recherche.usherbrooke.ca [segura-lab.recherche.usherbrooke.ca]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Volatile Fatty Acid (VFA) Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 10. bohrium.com [bohrium.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Anwendungshinweise und Protokolle zur Derivatisierung von (E)-4-Ethylhex-2-ensäure für die analytische Bestimmung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von (E)-4-Ethylhex-2-ensäure, einer ungesättigten Carbonsäure, zur quantitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität der ansonsten polaren Carbonsäure zu erhöhen und somit eine präzise und reproduzierbare Analyse zu ermöglichen.[1][2]
Einleitung
(E)-4-Ethylhex-2-ensäure ist eine Carbonsäure, deren direkte Analyse mittels GC-MS aufgrund ihrer Polarität und des relativ hohen Siedepunktes zu unbefriedigenden Ergebnissen führen kann, wie z.B. schlechte Peakformen und geringe Empfindlichkeit. Um diese analytischen Herausforderungen zu überwinden, werden Derivatisierungsverfahren angewendet.[1] Die gängigsten Methoden für Carbonsäuren sind die Silylierung und die Veresterung (Alkylierung).[2]
-
Silylierung: Hierbei wird der aktive Wasserstoff der Carboxylgruppe durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt.[1][3] Dies führt zu einem weniger polaren, flüchtigeren und thermisch stabileren Derivat.[2][3] Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS).[4]
-
Veresterung: Bei dieser Methode wird die Carbonsäure in einen Ester umgewandelt, beispielsweise einen Methylester. Ein häufig verwendetes Reagenz hierfür ist Bortrifluorid in Methanol (BF3-Methanol). Alkyl-Ester zeichnen sich durch ihre hohe Stabilität aus.
Die Wahl des Derivatisierungsreagenzes hängt von der spezifischen Anwendung, der Probenmatrix und den vorhandenen funktionellen Gruppen ab. Für die Analyse von kurzkettigen Carbonsäuren hat sich die Silylierung mit BSTFA als sehr effektiv erwiesen und liefert oft niedrigere Nachweisgrenzen im Vergleich zur Veresterung.[1][5]
Quantitative Datenzusammenfassung
Die folgenden Tabellen fassen repräsentative quantitative Daten für die Analyse von kurzkettigen Carbonsäuren nach Derivatisierung zusammen. Es ist zu beachten, dass diese Daten aus Studien mit strukturell ähnlichen Analyten stammen und als Richtwerte für die Analyse von (E)-4-Ethylhex-2-ensäure-Derivaten dienen.
Tabelle 1: Silylierung mit BSTFA + 1% TMCS für die GC-MS-Analyse von kurzkettigen Carbonsäuren
| Parameter | Wertebereich | Quelle |
| Bestimmungsgrenze (LOQ) | 0.049 - 4.15 mg L⁻¹ | [4] |
| Wiederholbarkeit (RSD) | 1.7 - 12.8 % | [4] |
| Wiederfindung | 31 - 119 % | [4] |
| Richtigkeit (Relativer Bias) | -19.0 - 3.4 % | [4] |
Tabelle 2: Vergleich von Silylierung (BSTFA) und Veresterung (BF3/Alkohol) für die GC-MS-Analyse von Dicarbonsäuren
| Parameter | Silylierung (BSTFA) | Veresterung (BF3/Alkohol) | Quelle |
| Nachweisgrenze | ≤ 2 ng m⁻³ | ≤ 4 ng m⁻³ | [1][5] |
| Reproduzierbarkeit (RSD) | ≤ 10 % | ≤ 15 % | [1][5] |
Experimentelle Protokolle
Protokoll 1: Silylierung mit BSTFA und TMCS
Dieses Protokoll beschreibt die Derivatisierung von (E)-4-Ethylhex-2-ensäure mittels Silylierung für die anschließende GC-MS-Analyse.
Materialien:
-
(E)-4-Ethylhex-2-ensäure Standard oder Probenextrakt
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Lösungsmittel (z.B. Acetonitril, Pyridin oder Hexan, je nach Löslichkeit)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Wasserbad
-
Pipetten
-
Vortex-Mischer
Durchführung:
-
Probenvorbereitung: Eine bekannte Menge der (E)-4-Ethylhex-2-ensäure oder des getrockneten Probenextrakts in ein Reaktionsgefäß einwiegen. Es ist entscheidend, die Probe vor der Derivatisierung vollständig zu trocknen, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.
-
Reagenzzugabe: 50 µL des Lösungsmittels (z.B. Pyridin, um die Löslichkeit zu erhöhen und als Katalysator zu wirken) zur Probe geben und kurz vortexen.
-
Anschließend 100 µL BSTFA (+ 1% TMCS) hinzufügen.
-
Reaktion: Das Gefäß fest verschließen und für 60 Minuten bei 70°C in einem Heizblock oder Wasserbad inkubieren.
-
Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Analyse: Die derivatisierte Probe ist nun bereit für die Injektion in das GC-MS-System.
Abbildung 1: Schematischer Arbeitsablauf der Silylierungsreaktion.
Protokoll 2: Veresterung mit BF3-Methanol
Dieses Protokoll beschreibt die Bildung von Fettsäuremethylestern (FAME) aus (E)-4-Ethylhex-2-ensäure.
Materialien:
-
(E)-4-Ethylhex-2-ensäure Standard oder Probenextrakt (typischerweise in einem Lipidextrakt)
-
14% Bortrifluorid (BF3) in Methanol
-
Hexan
-
Gesättigte Natriumchlorid (NaCl)-Lösung
-
Natriumsulfat (wasserfrei)
-
Reagenzgläser mit Schraubverschluss
-
Heizblock oder Wasserbad
-
Pipetten
-
Zentrifuge
Durchführung:
-
Probenvorbereitung: Eine bekannte Menge der Säure oder des Lipidextrakts in ein Reagenzglas geben.
-
Reagenzzugabe: 1 mL BF3-Methanol-Lösung hinzufügen.
-
Reaktion: Das Reagenzglas fest verschließen und für 10 Minuten bei 100°C in einem Heizblock erhitzen.
-
Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Extraktion: 1 mL Hexan und 1 mL gesättigte NaCl-Lösung zugeben, fest verschließen und kräftig schütteln.
-
Phasentrennung: Kurz zentrifugieren, um die Phasentrennung zu beschleunigen.
-
Überstand abnehmen: Die obere Hexan-Phase, die die FAMEs enthält, vorsichtig in ein sauberes Vial überführen.
-
Trocknung: Eine kleine Spatelspitze wasserfreies Natriumsulfat zugeben, um restliches Wasser zu entfernen.
-
Analyse: Die Hexan-Phase kann nun direkt in das GC-MS-System injiziert werden.
Abbildung 2: Schematischer Arbeitsablauf der Veresterungsreaktion.
Logische Beziehung der Derivatisierung
Die Notwendigkeit der Derivatisierung ergibt sich aus den physikalisch-chemischen Eigenschaften der Analyten und den Anforderungen der analytischen Methode.
Abbildung 3: Logischer Zusammenhang zwischen Analyteigenschaften und Derivatisierung.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. Silylierungsreagenz, BSTFA (N,O-Bis[trimethylsilyl]trifluoracetamid), Vial, 25 g [restek.com]
- 4. segura-lab.recherche.usherbrooke.ca [segura-lab.recherche.usherbrooke.ca]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (E)-4-Ethylhex-2-enoic Acid in Flavor and Fragrance Research
(E)-4-Ethylhex-2-enoic acid is a branched-chain unsaturated carboxylic acid with potential applications in the flavor and fragrance industry. Its unique structure suggests it may contribute to complex aroma profiles. These application notes provide an overview of its potential sensory characteristics, along with detailed protocols for its synthesis, analysis, and sensory evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, analysis, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C8H14O2 | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| CAS Number | 60308-78-3 | [1] |
| Appearance | (Predicted) Colorless to pale yellow liquid | General property of similar fatty acids |
| Odor Profile | (Predicted) Waxy, fatty, slightly fruity | Inferred from similar branched-chain fatty acids |
Application in Flavor and Fragrance
While specific organoleptic data for this compound is not extensively documented in public literature, branched-chain fatty acids, in general, are known to contribute to a variety of flavor and aroma profiles, often described as cheesy, waxy, or fruity. The ethyl branch at the C4 position and the unsaturation at the C2 position are expected to influence its volatility and sensory perception, potentially imparting unique nuances. Its potential applications include:
-
Flavor Ingredient: As a component in savory and dairy flavor formulations to enhance richness and complexity.
-
Fragrance Component: In fragrance compositions to provide a subtle, fatty, or waxy background note.
-
Precursor for Ester Synthesis: Carboxylic acids are precursors to esters, which are a large class of aromatic compounds with fruity and floral scents. Esterification of this compound could yield novel aroma chemicals.
Experimental Protocols
Synthesis of this compound
The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods. A common approach is the Knoevenagel condensation followed by hydrolysis and decarboxylation.
Protocol: Knoevenagel Condensation Route
Materials:
-
3-Ethylpentanal
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as catalyst)
-
Diethyl ether
-
Hydrochloric acid (HCl), 10% solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.1 equivalents) in pyridine.
-
Add 3-Ethylpentanal (1 equivalent) and a catalytic amount of piperidine to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with 10% HCl until the pH is approximately 2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated NaHCO3 solution to remove unreacted malonic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Sample Preparation: For analysis of the pure compound, dilute in a suitable solvent (e.g., dichloromethane or methanol). For analysis in a complex matrix (e.g., food or fragrance), a solvent extraction or solid-phase microextraction (SPME) is recommended.
GC-MS Parameters: The following are typical starting parameters that may require optimization.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column |
| Injector Temp. | 250 °C |
| Injection Mode | Split (10:1) or Splitless |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-350 |
Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. Quantification can be performed using an internal or external standard calibration curve.
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Sensory Evaluation Protocol: Gas Chromatography-Olfactometry (GC-O)
GC-O allows for the determination of the odor contribution of individual volatile compounds in a mixture.
Instrumentation: A GC-MS system equipped with an olfactometry port. The column effluent is split between the MS detector and the humidified sniffing port.
Procedure:
-
Prepare the sample as described for GC-MS analysis.
-
Inject the sample into the GC-O system.
-
A trained panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of any detected odors.
-
The MS data is simultaneously collected to identify the compounds responsible for the odors.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the most potent odorants by serially diluting the sample until no odor is detected.
Expected Sensory Descriptors for Branched-Chain Fatty Acids: While specific data for this compound is unavailable, related compounds often elicit the following sensory responses:
| Compound Class | Common Descriptors |
| Short-chain fatty acids | Sour, pungent, cheesy, sweaty |
| Branched-chain fatty acids | Waxy, fatty, cheesy, animalic, slightly fruity |
| Unsaturated fatty acids | Fatty, oily, green |
Signaling Pathways in Sensory Perception
The perception of fatty acids, including this compound, is primarily mediated by olfactory receptors (ORs) in the nasal epithelium. While the specific ORs that may bind to this molecule are unknown, the general pathway for odor perception is well-established.
Olfactory Signaling Pathway
Caption: General olfactory signal transduction pathway.
These application notes and protocols provide a foundational framework for researchers and professionals in the flavor and fragrance industry to explore the potential of this compound. Further research is warranted to fully characterize its sensory properties and optimize its applications.
References
Application Note: Synthesis of (E)-4-Ethylhex-2-enoic Acid Esters
Abstract
This application note provides a detailed protocol for the synthesis of (E)-4-Ethylhex-2-enoic acid esters, specifically ethyl (E)-4-ethylhex-2-enoate, a valuable intermediate in organic synthesis. The described method utilizes the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high stereoselectivity in forming (E)-alkenes. The protocol is intended for researchers and professionals in organic chemistry and drug development, offering a reliable procedure for the preparation of α,β-unsaturated esters.
Introduction
This compound and its esters are important building blocks in the synthesis of various organic molecules, including natural products and pharmaceuticals. The α,β-unsaturated ester moiety serves as a versatile functional group for further chemical transformations. Among the various synthetic methodologies, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred method for the synthesis of (E)-α,β-unsaturated esters due to its high yield and stereoselectivity. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. This document outlines a specific protocol for the synthesis of ethyl (E)-4-ethylhex-2-enoate from 2-ethylbutanal and triethyl phosphonoacetate.
Data Presentation
Table 1: Physical and Chemical Properties of Key Reactants
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Ethylbutanal | 2-Ethylbutanal | C₆H₁₂O | 100.16 | 116-117 | 0.81 |
| Triethyl phosphonoacetate | Triethyl 2-(diethoxyphosphoryl)acetate | C₈H₁₇O₅P | 224.18 | 260-262 | 1.13 |
| Sodium Hydride | Sodium Hydride | NaH | 24.00 | 800 (decomposes) | 1.396 |
| Tetrahydrofuran (THF) | Oxolane | C₄H₈O | 72.11 | 66 | 0.889 |
Table 2: Properties and Expected Yield of Ethyl (E)-4-Ethylhex-2-enoate
| Property | Value |
| IUPAC Name | Ethyl (2E)-4-ethylhex-2-enoate |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molar Mass ( g/mol ) | 170.25 |
| Appearance | Colorless oil (expected) |
| Boiling Point (°C) | Not available |
| Typical Yield | 85-95% |
| E/Z Ratio | >95:5 |
Table 3: Representative Spectroscopic Data for Ethyl (E)-4-Ethylhex-2-enoate
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~6.8 (dt, 1H, J ≈ 15.6, 7.0 Hz), ~5.8 (d, 1H, J ≈ 15.6 Hz), ~4.2 (q, 2H, J ≈ 7.1 Hz), ~2.2 (m, 1H), ~1.4 (m, 4H), ~1.3 (t, 3H, J ≈ 7.1 Hz), ~0.9 (t, 6H, J ≈ 7.4 Hz) |
| ¹³C NMR (CDCl₃) | δ ~166.5, ~150.0, ~120.5, ~60.2, ~45.0, ~25.0, ~14.3, ~11.5 |
| IR (neat, cm⁻¹) | ~2965, ~1720 (C=O), ~1650 (C=C), ~1170 (C-O) |
| Mass Spec (EI, m/z) | 170 [M]⁺, 125, 97, 69 |
Note: Spectroscopic data are predicted based on analogous structures and may vary slightly.
Experimental Protocol
Synthesis of Ethyl (E)-4-Ethylhex-2-enoate via Horner-Wadsworth-Emmons Reaction
This protocol details the reaction of 2-ethylbutanal with the ylide generated from triethyl phosphonoacetate to yield ethyl (E)-4-ethylhex-2-enoate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Ethylbutanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Ylide: a. To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, e.g., 0.44 g of 60% dispersion for 10 mmol scale) and wash with anhydrous hexane to remove the mineral oil. b. Add anhydrous THF (e.g., 20 mL) to the flask and cool the suspension to 0 °C in an ice bath. c. Slowly add triethyl phosphonoacetate (1.0 equivalent, e.g., 2.24 g) dropwise to the stirred suspension of NaH in THF. d. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Reaction with Aldehyde: a. Cool the ylide solution back down to 0 °C. b. Add 2-ethylbutanal (1.0 equivalent, e.g., 1.00 g) dropwise to the reaction mixture. c. After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up and Purification: a. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. e. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 95:5) as the eluent to afford the pure ethyl (E)-4-ethylhex-2-enoate.
-
Characterization: a. Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and stereochemistry. The large coupling constant (J ≈ 15.6 Hz) for the vinyl protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of ethyl (E)-4-ethylhex-2-enoate.
Application Notes and Protocols for the Purification of Crude (E)-4-Ethylhex-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Ethylhex-2-enoic acid is an α,β-unsaturated carboxylic acid with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Its purification is a critical step to ensure the removal of impurities that may affect downstream reactions, biological activity, and overall product quality. This document provides detailed protocols for the purification of crude this compound using common laboratory techniques. The primary synthesis route considered is the Doebner-von Miller reaction or a similar Knoevenagel condensation, which typically involves the reaction of 2-ethylbutanal with malonic acid in the presence of a basic catalyst like pyridine or piperidine.
Common Impurities: The crude product may contain a variety of impurities, including:
-
Unreacted Starting Materials: 2-ethylbutanal, malonic acid.
-
Catalyst Residues: Pyridine, piperidine.
-
Solvents: Toluene, ethanol, etc.
-
Side-Products: Aldol condensation products, isomers (e.g., (Z)-4-ethylhex-2-enoic acid), and other polymeric materials.
Purification Workflow
The overall purification strategy involves a multi-step approach to effectively remove the different types of impurities.
Caption: Purification workflow for crude this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
Objective: To remove water-soluble impurities such as unreacted malonic acid, catalyst residues (e.g., pyridine), and other polar compounds.
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in diethyl ether (approximately 3 volumes of ether to 1 volume of crude acid).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated NaHCO₃ solution. Add the bicarbonate solution, shake the funnel gently (venting frequently to release CO₂), and allow the layers to separate. Drain the aqueous layer. Repeat this washing step 2-3 times.
-
Wash the organic layer with 1 M HCl to remove any remaining basic impurities.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the extracted product.
Protocol 2: Fractional Distillation
Objective: To separate the this compound from non-volatile impurities and other components with different boiling points.
Materials:
-
Extracted this compound
-
Fractional distillation apparatus (including a Vigreux column)
-
Heating mantle
-
Vacuum pump and gauge
-
Collection flasks
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Transfer the extracted this compound to the distillation flask.
-
Apply a vacuum (the exact pressure will depend on the boiling point of the acid, but a starting point of 1-10 mmHg is reasonable).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will need to be determined based on a nomograph or literature values for similar compounds.
-
Monitor the purity of the collected fractions using a suitable analytical technique (e.g., GC-MS or NMR).
Protocol 3: Low-Temperature Crystallization (Optional)
Objective: To further purify the distilled acid by taking advantage of its crystallization properties at low temperatures. This is particularly useful for removing closely related isomers or other impurities that co-distill.
Materials:
-
Distilled this compound
-
A suitable solvent (e.g., hexane or a mixture of hexane and a small amount of a more polar solvent)
-
Low-temperature bath (e.g., dry ice/acetone or a cryocooler)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the distilled this compound in a minimal amount of the chosen solvent at room temperature.
-
Slowly cool the solution in a low-temperature bath with gentle stirring.
-
Once crystals have formed, allow them to grow for a period.
-
Quickly filter the cold solution through a pre-chilled Buchner funnel to collect the crystals.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the expected quantitative data for each purification step. The values are estimations based on typical yields and purities achieved for similar α,β-unsaturated carboxylic acids.
| Purification Step | Starting Purity (Estimated) | Final Purity (Estimated) | Yield (Estimated) | Key Impurities Removed |
| Crude Product | 50-70% | - | - | Unreacted starting materials, catalyst, side-products |
| Liquid-Liquid Extraction | 50-70% | 80-90% | 85-95% | Malonic acid, pyridine/piperidine, other water-solubles |
| Fractional Distillation | 80-90% | >98% | 70-85% | Non-volatile impurities, some isomeric impurities |
| Low-Temp. Crystallization | >98% | >99.5% | 60-80% | Isomeric impurities, closely related side-products |
Logical Relationships of Purification Steps
The choice and sequence of purification techniques are based on the chemical properties of the target compound and its impurities.
Caption: Rationale for selecting purification techniques.
Disclaimer: The provided protocols and data are intended as a general guide. Actual results may vary depending on the specific reaction conditions and the nature of the crude product. It is recommended to perform small-scale optimization experiments before proceeding to a larger scale. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for Enoic Acid Purification using Silica Gel Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of enoic acids using silica gel column chromatography. Enoic acids, which are carboxylic acids containing at least one carbon-carbon double bond, are a broad class of compounds with significant biological activities and are often key intermediates in drug development. Silica gel column chromatography is a fundamental, versatile, and cost-effective technique for the purification of these compounds from reaction mixtures and natural product extracts.
Introduction
Silica gel, a porous form of silicon dioxide, is a highly effective stationary phase for the separation of moderately polar organic compounds. Its slightly acidic nature makes it particularly well-suited for the purification of acidic compounds like enoic acids. The separation principle relies on the differential adsorption of the components of a mixture onto the silica surface. By carefully selecting the mobile phase, a gradient of polarity can be established to elute compounds with varying affinities for the stationary phase, thereby achieving purification.
Data Presentation: Purification of Enoic Acids
The following table summarizes quantitative data from representative studies on the purification of enoic acids using silica gel column chromatography.
| Enoic Acid | Starting Material | Stationary Phase | Mobile Phase / Eluent | Yield | Purity | Reference |
| trans-Cinnamic Acid | Crude extract from Cinnamon bark | Silica Gel G 60 | Benzene: Acetic Acid: Water (6:7:3) | 10.5 mg from 150 g bark | 96% | [1] |
| trans-Cinnamic Acid | Ethyl acetate extract of Scrophularia buergeriana roots | Silica Gel RP-18 | Acetone-Isopropanol-MeOH-H₂O (1:1:3:5) | 1.196 g | >95% (by HPLC) | [2][3] |
| Ferulic Acid | Extract of Radix Angelicae sinensis | Not specified (HSCCC) | n-hexane-ethyl acetate-methanol-water (3:7:5:5, v/v) | Not specified | >98% (by HPLC) | [4] |
| α,β-Unsaturated Keto-Carboxylic Acid Derivative | Crude reaction mixture | Silica Gel (100-200 mesh) | Hexane/EtOAc gradient (90:10 to 85:15) | 77% (for compound 3a ) | Not specified | [5] |
Experimental Protocols
The following are detailed protocols for the purification of enoic acids by silica gel column chromatography.
General Materials and Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (typically 230-400 mesh for flash chromatography)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Solvents for mobile phase (HPLC grade)
-
Round bottom flasks or beakers for slurry preparation and fraction collection
-
Funnel
-
Long glass rod or wooden dowel
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp for monitoring
-
Rotary evaporator
Protocol 1: Purification of trans-Cinnamic Acid from a Plant Extract
This protocol is adapted from the purification of cinnamic acid from cinnamon bark.
1. Column Preparation (Slurry Method):
- Securely clamp the chromatography column in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
- Add a thin layer (approx. 1 cm) of sand over the plug.
- In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The consistency should be pourable but not too dilute.
- Using a funnel, pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
- Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
- Carefully add a thin layer (approx. 1 cm) of sand on top of the silica gel to prevent disturbance during sample and eluent addition.
2. Sample Preparation and Loading (Dry Loading Method):
- Dissolve the crude extract containing cinnamic acid in a minimal amount of a suitable solvent (e.g., methanol or acetone).
- Add a small amount of silica gel to the dissolved sample (approximately 2-3 times the weight of the crude extract).
- Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
- Carefully add the powdered sample-silica mixture onto the sand layer at the top of the column, ensuring an even layer.
3. Elution and Fraction Collection:
- Begin elution with a non-polar solvent system (e.g., hexane with a small percentage of ethyl acetate).
- Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is known as a gradient elution. For cinnamic acid, a gradient of hexane:ethyl acetate can be effective.
- Collect the eluate in fractions of appropriate size in test tubes or flasks.
- Monitor the separation by spotting fractions on a TLC plate, eluting with an appropriate solvent system, and visualizing under a UV lamp.
- Combine the fractions containing the pure cinnamic acid.
4. Product Recovery:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified cinnamic acid.
- Determine the yield and assess the purity using analytical techniques such as HPLC, NMR, or melting point determination.
Protocol 2: Purification of an α,β-Unsaturated Keto-Carboxylic Acid
This protocol is based on the purification of synthetic α,β-unsaturated keto-carboxylic acid derivatives.
1. Column Preparation:
- Follow the slurry method as described in Protocol 1, using a solvent system of hexane and ethyl acetate.
2. Sample Preparation and Loading (Wet Loading Method):
- Dissolve the crude reaction mixture in a minimal amount of a solvent that is relatively non-polar and in which the compound is soluble (e.g., dichloromethane or a small amount of the initial mobile phase).
- Carefully apply the dissolved sample solution to the top of the column using a pipette, allowing it to adsorb onto the silica gel.
- Drain the solvent until the sample is fully loaded onto the silica bed.
3. Elution and Fraction Collection:
- Start the elution with a low polarity mobile phase, such as a 90:10 mixture of hexane and ethyl acetate.
- If necessary, gradually increase the polarity to an 85:15 mixture of hexane and ethyl acetate to elute the desired compound.
- Collect and monitor fractions as described in Protocol 1.
4. Product Recovery:
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified α,β-unsaturated keto-carboxylic acid.
- Characterize the product and determine its purity and yield.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for enoic acid purification.
Signaling Pathway of ω-Hydroxyundec-9-enoic Acid Induced Apoptosis
Caption: Signaling pathway of ω-hydroxyundec-9-enoic acid.[6][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tautobiotech.com [tautobiotech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ω-hydroxyundec-9-enoic acid induces apoptosis by ROS mediated JNK and p38 phosphorylation in breast cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 7. ω-Hydroxyundec-9-enoic acid induces apoptosis through ROS-mediated endoplasmic reticulum stress in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
Application Notes and Protocols for (E)-4-Ethylhex-2-enoic Acid and its Structural Analogs as Building Blocks in Complex Molecule Synthesis
Disclaimer: Extensive literature searches for specific applications of (E)-4-Ethylhex-2-enoic acid as a building block in complex molecule synthesis did not yield detailed protocols or extensive use cases. This suggests that this particular molecule may not be a widely employed synthon. However, its structural motif, the β,γ-disubstituted α,β-unsaturated carboxylic acid, is a valuable and versatile component in organic synthesis.
These application notes will therefore focus on the general reactivity and synthetic utility of this class of compounds, providing protocols and examples for key transformations that researchers, scientists, and drug development professionals can adapt for their specific synthetic targets.
Introduction to the Synthetic Utility of β,γ-Disubstituted α,β-Unsaturated Carbonyls
β,γ-Disubstituted α,β-unsaturated carboxylic acids and their derivatives are important intermediates in the synthesis of complex molecules. The conjugated system, influenced by the electronic nature of the substituents at the β and γ positions, allows for a variety of stereocontrolled transformations. Key reactions involving this structural motif include:
-
1,4-Conjugate Additions: The electrophilic β-carbon is susceptible to attack by a wide range of nucleophiles, including organocuprates, enamines, and soft enolates. This allows for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds.
-
Diels-Alder Reactions: These compounds can act as dienophiles in [4+2] cycloaddition reactions, providing a powerful method for the construction of six-membered rings with high stereocontrol. The substitution on the double bond influences the reactivity and selectivity of the cycloaddition.
-
Cyclopropanation: The double bond can undergo stereospecific cyclopropanation reactions to introduce a three-membered ring, a common motif in many natural products and bioactive molecules.
-
Late-stage Functionalization: Recent advances have demonstrated the ability to introduce β,γ-unsaturation into saturated carboxylic acids, providing a handle for further derivatization in complex molecular scaffolds.[1][2]
The following sections will provide detailed protocols and data for representative reactions of this versatile class of building blocks.
Key Experiments and Protocols
Stereoselective 1,4-Conjugate Addition of an Organocuprate
Conjugate addition of organocopper reagents to α,β-unsaturated carbonyl compounds is a cornerstone of modern organic synthesis for forming C-C bonds.[3][4] The following protocol is a representative example of the addition of a methyl group to a β,γ-disubstituted α,β-unsaturated ester, a close analog of the title compound.
Reaction Scheme:
R'-C-O-R'' + Cyclopentadiene --[Lewis Acid]--> Bicyclic Adduct / C = C / H R"
Caption: Workflow for the stereoselective 1,4-conjugate addition.
Logical Relationship in Diels-Alder Stereoselectivity
Caption: Factors influencing Diels-Alder stereoselectivity.
References
- 1. Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-4-Ethylhex-2-enoic Acid
Welcome to the technical support center for the synthesis of (E)-4-Ethylhex-2-enoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis and overcome common challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound via common methods such as the Doebner-Knoevenagel condensation and the Wittig reaction.
Doebner-Knoevenagel Condensation
Question: My Doebner-Knoevenagel reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
Answer: Low yields in the Doebner-Knoevenagel condensation can stem from several factors:
-
Suboptimal Reaction Temperature: The temperature plays a crucial role in the reaction rate and the potential for side reactions.[1] Generally, higher temperatures can increase the reaction rate, but may also promote the formation of undesired byproducts. It is important to carefully control the temperature as specified in the protocol. For the synthesis of analogous α,β-unsaturated acids, temperatures around 90°C have been shown to be effective in microwave-assisted reactions.[1]
-
Incorrect Stoichiometry of Reactants: The ratio of 2-ethylbutanal to malonic acid is critical. An excess of malonic acid is often used to drive the reaction to completion. A common starting point is a 1:1.2 to 1:3 ratio of aldehyde to malonic acid.[2]
-
Inefficient Catalyst: The choice and amount of the amine catalyst (e.g., piperidine, pyridine) are important. Insufficient catalyst will lead to a slow or incomplete reaction. Typically, catalytic amounts of piperidine (e.g., 0.5 equivalents) in a solvent like pyridine are used.[1]
-
Premature Decarboxylation or Side Reactions: Overheating or prolonged reaction times can lead to the decarboxylation of the product, forming volatile byproducts.[1] Additionally, self-condensation of the starting aldehyde can occur, especially with stronger bases.[3]
Question: I am observing the formation of a significant amount of a vinyl-substituted byproduct. How can I minimize this?
Answer: The formation of vinyl side products, such as 3-ethyl-1,3-hexadiene, can occur through the decarboxylation of the desired product, particularly at elevated temperatures.[1] To minimize this, consider the following:
-
Optimize Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction progress to avoid prolonged heating after the consumption of the starting materials. A study on a similar reaction showed that higher temperatures promoted the formation of the vinylphenol byproduct.[1]
-
Control the Amount of Base: An excess of the basic catalyst can sometimes promote this side reaction. Using the minimum effective amount of catalyst is advisable.
Question: My final product is difficult to purify. What are some common impurities and how can I remove them?
Answer: Common impurities include unreacted malonic acid, the amine catalyst, and any side products.
-
Acid-Base Workup: An acidic workup (e.g., with dilute HCl) will protonate the carboxylate product, causing it to precipitate, while also neutralizing the amine catalyst and keeping it in the aqueous phase.[4]
-
Recrystallization: Recrystallization from a suitable solvent is a powerful technique for purifying the final product.
-
Column Chromatography: If other impurities are present, silica gel column chromatography can be an effective purification method.[4]
Wittig Reaction
Question: I am getting a low yield in my Wittig reaction to produce this compound. What are the common reasons for this?
Answer: Low yields in the Wittig reaction can be attributed to several factors:
-
Inefficient Ylide Formation: The first step is the generation of the phosphonium ylide by deprotonating the corresponding phosphonium salt with a strong base. Incomplete deprotonation will result in a lower concentration of the reactive ylide. Ensure you are using a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride).[5]
-
Unstable Ylide: Some ylides can be unstable and may decompose if not used promptly after generation. It is often recommended to generate the ylide in situ and add the aldehyde shortly after.
-
Poorly Reactive Aldehyde: While 2-ethylbutanal is generally reactive, steric hindrance can slow down the reaction.
-
Side Reactions: The presence of water or other protic sources can quench the ylide. Ensure all glassware is dry and anhydrous solvents are used.
-
Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to separate from the desired product and can contribute to a lower isolated yield.
Question: My Wittig reaction is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the (E) isomer?
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[6]
-
Use a Stabilized Ylide: Stabilized ylides, which contain an electron-withdrawing group (like a carboxylate), predominantly form the (E)-alkene.[6][7] For the synthesis of this compound, a ylide derived from a carboxyalkyltriphenylphosphonium salt is recommended.
-
Reaction Conditions: The choice of solvent and the presence or absence of lithium salts can also influence the E/Z ratio. Lithium-free conditions often favor the formation of the kinetic (Z)-product with unstabilized ylides, while the use of stabilized ylides generally leads to the thermodynamically more stable (E)-product.[8]
Question: How can I effectively remove the triphenylphosphine oxide byproduct?
Answer: Triphenylphosphine oxide is a common and often troublesome byproduct. Here are a few strategies for its removal:
-
Crystallization: If your product is a solid, recrystallization can be effective as triphenylphosphine oxide may have different solubility characteristics.
-
Column Chromatography: This is a very common method for separating the product from triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or ether, after which it can be filtered off.
Data Presentation
Table 1: Optimization of Doebner-Knoevenagel Condensation Parameters
This table summarizes the effect of different reaction parameters on the yield of α,β-unsaturated carboxylic acids, based on data from microwave-assisted synthesis of analogous compounds.[1]
| Parameter | Variation | Effect on Yield | Optimal Condition |
| Temperature | 90°C vs. 120°C | Higher temperatures can increase the rate but may also lead to increased byproduct formation (decarboxylation). | 90°C |
| Reaction Time | 10 min vs. 30 min | Longer reaction times can lead to higher conversion but also increase the risk of side reactions. | 30 minutes |
| Catalyst (Piperidine) | 0.25 eq vs. 0.5 eq vs. 0.625 eq | Increasing the catalyst amount can increase the rate of the desired reaction but also the rate of the decarboxylation side reaction. | 0.5 equivalents |
| Solvent | Toluene vs. DMF | DMF generally leads to higher yields due to better solubility of reactants. | DMF |
Table 2: Expected Stereoselectivity in the Wittig Reaction
This table outlines the expected major isomer based on the type of ylide used.[6][7]
| Ylide Type | R Group on Ylide | Expected Major Isomer |
| Non-stabilized | Alkyl, H | (Z)-alkene |
| Semi-stabilized | Aryl | Mixture of (E) and (Z) |
| Stabilized | -COOR, -CHO, -CN | (E)-alkene |
Experimental Protocols
Protocol 1: Doebner-Knoevenagel Synthesis of this compound (Adapted from a similar synthesis)
This protocol is adapted from a procedure for the synthesis of (E)-oct-2-enoic acid.
Materials:
-
2-Ethylbutanal
-
Malonic acid
-
Pyridine
-
Piperidine
-
Diethyl ether
-
Hydrochloric acid (2 M)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in pyridine (2 volumes).
-
Add piperidine (0.1 equivalents) to the solution.
-
Slowly add 2-ethylbutanal (1 equivalent) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 2 M HCl to remove pyridine and piperidine.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Wittig Synthesis of this compound (General approach)
This protocol provides a general procedure for a Wittig reaction using a stabilized ylide to favor the (E) isomer.
Materials:
-
(Carboxymethyl)triphenylphosphonium bromide
-
Sodium hydride (or another strong, non-lithium base)
-
Anhydrous THF
-
2-Ethylbutanal
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (carboxymethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change (e.g., to orange or deep red).
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0°C.
-
Slowly add a solution of 2-ethylbutanal (1 equivalent) in anhydrous THF to the ylide solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel.
-
Visualizations
Doebner-Knoevenagel Reaction Pathway
Caption: Doebner-Knoevenagel reaction pathway for the synthesis of this compound.
Wittig Reaction Pathway
Caption: Wittig reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 2. research.tue.nl [research.tue.nl]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. scholars.fhsu.edu [scholars.fhsu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: (E)-4-Ethylhex-2-enoic Acid Purification
Disclaimer: Information on the purification of (E)-4-Ethylhex-2-enoic acid is not extensively available in published literature. This guide is therefore based on established principles of organic chemistry and purification techniques for structurally similar α,β-unsaturated carboxylic acids. The provided protocols and troubleshooting advice should be considered as starting points and may require optimization for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes like the Knoevenagel or Doebner condensation, potential impurities include:
-
(Z)-4-Ethylhex-2-enoic acid: The geometric isomer is one of the most common and often most difficult impurities to remove.
-
Starting Materials: Unreacted butanal and malonic acid.
-
Solvents: Residual solvents from the reaction, such as pyridine or toluene.[1]
-
Side-Products: Aldol condensation products of butanal.
-
Saturated Analogs: 4-Ethylhexanoic acid, which may form if the double bond is reduced during any stage of the synthesis or workup.
Q2: How can I effectively separate the (E) and (Z) isomers of 4-Ethylhex-2-enoic acid?
A2: Separation of geometric isomers can be challenging. Methods to consider are:
-
Fractional Vacuum Distillation: If the boiling points of the isomers are sufficiently different, this can be an effective method for separation on a larger scale.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column with a methanol/water or acetonitrile/water mobile phase (often with a small amount of acid like TFA or formic acid) is a highly effective, albeit lower-throughput, method.
-
Argentation Chromatography: This technique utilizes the interaction of silver ions (impregnated on silica gel) with the π-bonds of the alkene.[2] The differential interaction between the E and Z isomers can allow for their separation.
Q3: Is this compound thermally stable? Can it be purified by distillation?
A3: α,β-unsaturated carboxylic acids can be susceptible to thermal degradation, including decarboxylation and polymerization, at high temperatures.[3] However, vacuum distillation is a common method for purifying similar compounds, as it lowers the boiling point to a temperature where degradation is minimized.[1] It is crucial to monitor the distillation temperature closely and use the lowest possible pressure. The use of a polymerization inhibitor may also be considered.
Q4: What are the recommended starting conditions for column chromatography purification?
A4: For silica gel column chromatography, a non-polar eluent system with a polar modifier is recommended. A good starting point would be a gradient of ethyl acetate in hexanes or heptane. The acidic nature of the carboxylic acid can lead to tailing on silica gel. This can often be mitigated by adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase.
Q5: My purified product is a liquid at room temperature. How can I best store it?
A5: Many α,β-unsaturated carboxylic acids with a similar number of carbon atoms have low melting points, some below room temperature.[1] For long-term storage, it is advisable to store the compound at a low temperature (e.g., in a refrigerator at -30°C) to induce crystallization or solidify the material, which can help prevent degradation.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | 1. Co-distillation of impurities with similar boiling points (e.g., the (Z)-isomer).2. Thermal degradation of the product during distillation. | 1. Use a more efficient distillation column (e.g., Vigreux or packed column) under high vacuum.2. Perform an extractive distillation with a suitable solvent.[4][5]3. Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle is not set too high. |
| Product Contains Both (E) and (Z) Isomers | The synthetic reaction did not have high stereoselectivity, or isomerization occurred during workup or purification. | 1. For small scales, use preparative HPLC for separation.2. Attempt fractional crystallization from a suitable solvent system.3. Explore argentation chromatography for more challenging separations.[2] |
| Broad Peaks and Tailing in Column Chromatography | The carboxylic acid group is interacting strongly with the acidic silanol groups on the silica gel surface. | 1. Add 0.5-1% acetic acid or formic acid to your eluent system.2. Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18). |
| Product Degradation During Purification | The α,β-unsaturated system is sensitive to heat, light, or air (oxidation). | 1. Avoid excessive heating. Use vacuum distillation instead of atmospheric distillation.2. Protect the compound from light by using amber vials or covering glassware with aluminum foil.3. Handle the material under an inert atmosphere (N₂ or Ar) when possible. |
| Presence of Carbonyl Impurities (e.g., Aldehydes) | Incomplete oxidation if the acid was synthesized from an aldehyde, or from side reactions. | 1. Carbonyl impurities can sometimes be removed by treating the crude product with an aqueous solution of a bisulfite salt, which forms a water-soluble adduct with the aldehyde.[6] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Acid-Base Extraction
This protocol is useful for removing neutral or basic impurities from the crude acid.
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude product).
-
Transfer the solution to a separatory funnel.
-
Extract the organic phase with a saturated aqueous solution of sodium bicarbonate (Na₂CO₃ can also be used).[7] Perform the extraction three times. The carboxylate salt will move to the aqueous phase, leaving neutral impurities in the organic layer.
-
Combine the aqueous layers.
-
Acidify the aqueous phase slowly with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.[7] The this compound will precipitate or form an oil.
-
Extract the product back into an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[7]
Protocol 2: Purification by Fractional Vacuum Distillation
This method is suitable for thermally stable compounds on a multi-gram scale.
-
Set up a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, and a thermometer. Ensure all glassware is dry.
-
Place the crude acid into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring a controlled pressure (e.g., 1-10 mmHg).
-
Gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvents) first.
-
Carefully collect the main fraction at the expected boiling point. The boiling point will depend on the pressure.
-
Discontinue the distillation before the flask is completely dry to prevent the formation of peroxides or polymerization of the residue.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Oleic acid - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - How do α,β-unsaturated acids undergo decarboxylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. WO2020225197A1 - Process for separation of saturated and unsaturated carboxylic acids - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 7. Crystal structure of (E)-hex-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of (E)-4-Ethylhex-2-enoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-4-Ethylhex-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other unsaturated carboxylic acids, is influenced by several factors:
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pH: The carboxyl group's acidity means that the compound's charge and reactivity can change significantly with pH.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can potentially induce photolytic degradation, especially given the presence of a double bond.
-
Oxidizing Agents: The double bond and the allylic protons may be susceptible to oxidation.
-
Presence of Metals: Metal ions can potentially catalyze degradation reactions.
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways for α,β-unsaturated carboxylic acids include:
-
Hydrolysis: Under acidic or basic conditions, the carboxylic acid functional group can undergo reactions, although the carboxylic acid itself is a product of hydrolysis of esters or amides. The stability of the carboxylic acid group itself is generally high.
-
Oxidation: The double bond is susceptible to oxidation, which could lead to the formation of epoxides, diols, or cleavage of the carbon-carbon double bond.
-
Isomerization: The (E)-isomer may convert to the (Z)-isomer under certain conditions, such as exposure to light or heat.
-
Polymerization: Under certain conditions, unsaturated compounds can undergo polymerization.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of this compound in my formulation.
| Possible Cause | Troubleshooting Step |
| pH of the formulation is too high or too low. | Determine the pH of your formulation. Conduct a pH stability study to identify the pH at which the compound is most stable. |
| Exposure to light. | Protect your formulation from light by using amber vials or storing it in the dark. Conduct a photostability study to assess the impact of light. |
| Presence of oxidizing agents. | Identify and remove any potential oxidizing agents in your formulation. Consider adding an antioxidant if appropriate for your application. |
| Elevated storage temperature. | Store your formulation at the recommended temperature. Perform stability studies at accelerated temperatures to understand the temperature sensitivity. |
Problem 2: I am seeing new peaks in my HPLC chromatogram during stability testing.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound. | Characterize the new peaks using techniques like LC-MS to determine their mass and propose potential structures. This will help in understanding the degradation pathway. |
| Interaction with excipients. | Conduct compatibility studies with individual excipients to identify any interactions. |
| Contamination. | Ensure proper handling and storage procedures to avoid contamination. Analyze a placebo formulation to rule out excipient-related peaks. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2][3][4]
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound and a solution to 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | % Assay of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (60°C, 24h) | 92.5 | 2 | 3.2 min |
| 0.1 M NaOH (RT, 24h) | 88.1 | 3 | 4.5 min |
| 3% H₂O₂ (RT, 24h) | 85.3 | 4 | 2.8 min |
| Heat (70°C, 48h) | 95.2 | 1 | 5.1 min |
| Light (ICH Q1B) | 91.8 | 2 | 3.9 min |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
Technical Support Center: Synthesis of (E)-4-Ethylhex-2-enoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-4-Ethylhex-2-enoic acid. The primary synthetic route addressed is the Doebner modification of the Knoevenagel condensation, a common and effective method for producing α,β-unsaturated carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method is the Doebner modification of the Knoevenagel condensation.[1][2] This reaction involves the condensation of butanal with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[1][2] The reaction proceeds through a condensation step to form an intermediate dicarboxylic acid, which then undergoes decarboxylation to yield the final α,β-unsaturated acid product.
Q2: What are the typical starting materials and catalysts used in this synthesis?
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Aldehyde: Butanal (to provide the ethyl group at the 4-position).
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Active Methylene Compound: Malonic acid.
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Solvent and Base: Pyridine is commonly used as both the solvent and a basic catalyst that also promotes the final decarboxylation step.
-
Co-catalyst: A small amount of a stronger base, such as piperidine, is often added to facilitate the initial condensation.
Q3: Why is the (E)-isomer the major product?
The formation of the (E)-isomer is generally favored thermodynamically as it is more stable than the (Z)-isomer due to reduced steric hindrance. While an initial mixture of (E) and (Z) isomers may form, equilibration, often facilitated by the reaction conditions, typically leads to the predominance of the more stable (E)-isomer.[1]
Q4: What are the key reaction parameters to control for a successful synthesis?
-
Temperature: The reaction is typically heated to reflux to ensure the condensation and subsequent decarboxylation proceed to completion.
-
Stoichiometry: The molar ratio of reactants (butanal and malonic acid) and the amount of catalyst can significantly impact the reaction outcome and the formation of side products.
-
Reaction Time: Sufficient reaction time is crucial for the completion of both the condensation and decarboxylation steps. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended.
Troubleshooting Guide: Side-Product Formation
This guide addresses common side-product formations and provides strategies for their mitigation.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SP-01 | Presence of a higher molecular weight impurity, identified as 2-ethyl-2-hexenal. | Self-condensation of the starting aldehyde, butanal, under basic conditions.[3] This is a common side reaction for aldehydes with α-hydrogens. | - Slowly add butanal to the reaction mixture to maintain a low instantaneous concentration.- Optimize the catalyst concentration; excessive base can promote self-condensation.- Consider using a milder base or a different catalyst system. |
| SP-02 | Isolation of a dicarboxylic acid impurity. | Incomplete decarboxylation of the intermediate formed after the Knoevenagel condensation. | - Ensure adequate reaction temperature and time to drive the decarboxylation to completion.- Pyridine is known to facilitate decarboxylation; ensure it is used as the solvent.[1][2] |
| SP-03 | Formation of complex, high-molecular-weight adducts. | Michael addition of nucleophiles (e.g., the enolate of malonic acid or another molecule of the product) to the α,β-unsaturated product. | - Control the stoichiometry of the reactants to avoid a large excess of the nucleophilic species.- Quench the reaction promptly once the desired product is formed to prevent subsequent reactions. |
| SP-04 | Presence of the (Z)-isomer of 4-Ethylhex-2-enoic acid. | Kinetic control or insufficient time for equilibration to the more stable (E)-isomer. | - Increase the reaction time or temperature to facilitate isomerization to the thermodynamically favored (E)-isomer.- Purification by chromatography or crystallization may be necessary to separate the isomers. |
| SP-05 | Low yield and presence of acetic acid in the reaction mixture. | Degradation of malonic acid, especially at elevated temperatures. | - Use a moderate reaction temperature.- Ensure the quality of the malonic acid used. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Doebner Condensation
Objective: To synthesize this compound from butanal and malonic acid.
Materials:
-
Butanal
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (for workup)
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Diethyl ether (for extraction)
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Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in pyridine (sufficient quantity to act as solvent).
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Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Slowly add butanal (1 equivalent) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
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Pour the mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by distillation or recrystallization to obtain pure this compound.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side-product formation pathways.
References
Technical Support Center: Optimization of Enoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for enoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of enoic acids via common methods such as the Knoevenagel condensation, Wittig reaction, and Horner-Wadsworth-Emmons (HWE) reaction.
Issue 1: Low or No Product Yield in Knoevenagel Condensation
Question: I am attempting a Knoevenagel condensation to synthesize an enoic acid, but I am observing a very low yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in a Knoevenagel condensation can stem from several factors related to reactants, catalysts, and reaction conditions. Here is a step-by-step troubleshooting guide:
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Reactivity of the Carbonyl Compound: Aldehydes are generally more reactive than ketones. If you are using a ketone, particularly a sterically hindered one, the reaction may be sluggish. Consider increasing the reaction temperature or using a more active catalyst.
-
Acidity of the Active Methylene Compound: The reaction relies on the deprotonation of the active methylene compound. If the methylene protons are not sufficiently acidic, the reaction will not proceed efficiently. Ensure you are using a compound with appropriate electron-withdrawing groups (e.g., malonic acid, ethyl acetoacetate).
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Catalyst Choice and Concentration: The choice of base catalyst is crucial. Weakly basic amines like piperidine, pyridine, or ammonium salts are commonly used.[1] Using a strong base can lead to self-condensation of the aldehyde or ketone. The catalyst concentration can also be optimized; typically, catalytic amounts are sufficient.
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Solvent Selection: The solvent can significantly influence the reaction rate and yield. While pyridine can act as both a solvent and a catalyst (Doebner modification), other solvents like ethanol, toluene, or even water can be employed.[1][2] In some cases, solvent-free conditions with microwave irradiation have been shown to give excellent yields.[1]
-
Water Removal: The Knoevenagel condensation is a dehydration reaction. The removal of water as it is formed can drive the equilibrium towards the product. Using a Dean-Stark apparatus with a solvent like toluene can be effective.
-
Reaction Temperature and Time: These parameters are interdependent and should be optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause side reactions or decomposition of products.
Issue 2: Poor Stereoselectivity (E/Z Mixture) in Wittig Reaction
Question: My Wittig reaction is producing a mixture of E and Z isomers of the desired enoic acid. How can I improve the stereoselectivity?
Answer:
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide, the reaction conditions, and the presence of certain additives.
-
Ylide Stabilization: The structure of the phosphonium ylide is the primary determinant of stereoselectivity.
-
Choice of Base and Counterion: The base used to generate the ylide can influence the stereoselectivity. For non-stabilized ylides, sodium-based strong bases (e.g., NaH, NaNH2) tend to give higher Z-selectivity compared to lithium-based bases (e.g., n-BuLi).[2] The presence of lithium salts can promote equilibration of intermediates, leading to a loss of stereoselectivity.[3]
-
Solvent Effects: The choice of solvent can impact the reaction's stereochemical course. Protic solvents are generally avoided as they can protonate the ylide. Aprotic polar solvents are common.
-
Temperature: Lower reaction temperatures often favor the kinetic product, which for non-stabilized ylides is the Z-isomer.
-
Schlosser Modification for E-Selectivity: For non-stabilized ylides where the Z-isomer is the major product, the Schlosser modification can be employed to obtain the E-isomer. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures before quenching the reaction.
Issue 3: Difficulty in Removing Phosphorus Byproducts from Horner-Wadsworth-Emmons (HWE) Reaction
Question: I have successfully performed a Horner-Wadsworth-Emmons reaction to synthesize my enoic acid, but I am struggling to remove the phosphate byproduct during purification. What is the best way to do this?
Answer:
A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is generally water-soluble, making it easier to remove than the triphenylphosphine oxide from a Wittig reaction.[4] However, challenges can still arise.
-
Aqueous Workup: The primary method for removing the phosphate byproduct is through an aqueous workup. After the reaction is complete, quenching with water and then performing several extractions with an organic solvent should transfer the desired enoic acid to the organic layer, leaving the phosphate salt in the aqueous layer.
-
Acid/Base Extraction for the Enoic Acid: Since your product is a carboxylic acid, you can use acid-base extraction to further purify it.
-
Extract the reaction mixture with a dilute aqueous base (e.g., sodium bicarbonate solution). Your enoic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer. The organic-soluble impurities will remain in the organic layer.
-
Separate the aqueous layer and then acidify it with a dilute acid (e.g., HCl) to precipitate your pure enoic acid.
-
The precipitated enoic acid can then be collected by filtration or extracted into a fresh portion of organic solvent.
-
-
Chromatography: If the above methods are insufficient, column chromatography on silica gel can be used. The polarity of the eluent can be adjusted to effectively separate the enoic acid from any remaining phosphorus byproducts.
Frequently Asked Questions (FAQs)
Q1: Which method is best for synthesizing (E)-enoic acids?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method for synthesizing (E)-alkenes, including (E)-enoic acids, with high stereoselectivity.[4] This is because the reaction typically favors the formation of the thermodynamically more stable E-isomer. Stabilized Wittig reagents also predominantly yield (E)-alkenes.[3]
Q2: Can I use a ketone as a starting material for enoic acid synthesis?
A2: Yes, ketones can be used in reactions like the Knoevenagel condensation, Wittig, and HWE reactions. However, they are generally less reactive than aldehydes, especially if they are sterically hindered.[5] You may need to use more forcing reaction conditions (e.g., higher temperatures, longer reaction times) or more reactive reagents to achieve good yields.
Q3: My enoic acid product is an oil and difficult to purify by recrystallization. What are my options?
A3: If your enoic acid is an oil, purification by recrystallization will not be possible. Alternative purification techniques include:
-
Column Chromatography: This is a very effective method for purifying oils. You can use silica gel and a suitable solvent system to separate your product from impurities.
-
Distillation: If your enoic acid is volatile and thermally stable, distillation (simple, fractional, or vacuum) can be an excellent purification method.
-
Acid-Base Extraction: As described in the troubleshooting section, this technique is highly effective for purifying carboxylic acids.
Q4: What are common side reactions in these syntheses?
A4: Common side reactions include:
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Self-condensation of the carbonyl compound: This is more prevalent with aldehydes and can be minimized by using a weak base and adding the aldehyde slowly to the reaction mixture.
-
Michael Addition: The α,β-unsaturated product can sometimes undergo a subsequent Michael addition with the nucleophile, leading to byproducts.
-
Polymerization: Some enoic acids can be prone to polymerization, especially at elevated temperatures. It is often advisable to work at the lowest effective temperature and to store the purified product under an inert atmosphere and at a low temperature.
Data Presentation
Table 1: Effect of Base and Solvent on Wittig Reaction for Methyl Cinnamate Synthesis [6]
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Sodium Hydride (NaH) | THF | 24 | 75 |
| 2 | Potassium carbonate (K2CO3) | Benzene | 24 | 86 |
| 3 | Sodium ethoxide (NaOEt) | Ethanol | 24 | 68 |
| 4 | Triethylamine (Et3N) | CH2Cl2 | 24 | 55 |
Table 2: Optimization of Horner-Wadsworth-Emmons Reaction Conditions [7]
| Entry | Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Furfural | Triethyl phosphonoacetate | LiHMDS | THF | -78 to rt | 45 |
| 2 | Furfural | Triethyl phosphonoacetate | NaH | DMF | 0 to rt | 81 |
| 3 | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 to rt | 85 |
| 4 | Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | K2CO3 | MeCN | rt | 78 |
Experimental Protocols
Protocol 1: Synthesis of Cinnamic Acid via Knoevenagel Condensation (Doebner Modification)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).
-
Solvent and Catalyst Addition: Add pyridine (sufficient to dissolve the reactants) and a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of CO2 gas and by TLC analysis. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the cinnamic acid.
-
Filter the crude product using a Büchner funnel and wash with cold water.
-
-
Purification: Recrystallize the crude cinnamic acid from hot water or an ethanol/water mixture to obtain the pure product.
Protocol 2: Synthesis of an α,β-Unsaturated Ester via Wittig Reaction
This protocol is a general procedure for the synthesis of an α,β-unsaturated ester using a stabilized ylide.
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide, 1.1 equivalents) and a suitable anhydrous solvent (e.g., THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., sodium hydride, 1.1 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
-
Reaction with Aldehyde:
-
Dissolve the aldehyde (1 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for enoic acid synthesis.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. [PDF] Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids | Semantic Scholar [semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Application of Wittig Reaction in Synthesis of α,β⁃Unsaturated Carboxylic Esters [journal.lnpu.edu.cn]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Enoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the stereoselective synthesis of enoic acids. The content is tailored for researchers, scientists, and professionals in drug development.
Section 1: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, and it generally favors the formation of (E)-alkenes.[1][2] However, achieving high stereoselectivity can be challenging. This section addresses common problems and their solutions.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is giving a low (E)-selectivity. How can I improve it?
A1: Low (E)-selectivity in the HWE reaction can be influenced by several factors. Consider the following troubleshooting steps:
-
Choice of Base and Cation: The counterion of the base can significantly impact stereoselectivity. Lithium bases tend to provide higher (E)-selectivity compared to sodium or potassium bases.[2]
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the more thermodynamically stable (E)-alkene.[2] Running the reaction at room temperature or slightly elevated temperatures may improve the (E)-selectivity.
-
Steric Hindrance: Increasing the steric bulk of the aldehyde or the phosphonate reagent can enhance (E)-selectivity.
-
Solvent: The choice of solvent can influence the reaction intermediate stability. Aprotic solvents like THF or DME are commonly used.
Q2: I need to synthesize a (Z)-enoic acid. How can I adapt the HWE reaction for this?
A2: The standard HWE reaction is not ideal for (Z)-alkene synthesis. However, the Still-Gennari modification is specifically designed for this purpose. This modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions to favor the formation of the (Z)-isomer.[1][3]
Q3: My HWE reaction is not going to completion or is very slow. What could be the issue?
A3: A sluggish or incomplete HWE reaction can be due to several factors:
-
Base Strength: The pKa of the phosphonate determines the required base strength. For less acidic phosphonates, a stronger base like NaH or KHMDS may be necessary.
-
Reagent Purity: Ensure that your aldehyde, phosphonate, and solvent are pure and dry. Water can quench the phosphonate carbanion.
-
Steric Hindrance: Highly hindered aldehydes or ketones can react slowly. In such cases, longer reaction times or higher temperatures may be required.
Troubleshooting Flowchart: Improving (E)-Selectivity in HWE Reactions
Caption: Troubleshooting workflow for low (E)-selectivity in HWE reactions.
Quantitative Data: HWE Reaction Conditions and Stereoselectivity
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | (E):(Z) Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 | [4] |
| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | LiCl/DBU | MeCN | 25 | >98:2 | Masamune-Roush Conditions |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Heptanal | KHMDS/18-crown-6 | THF | -78 | 5:95 | Still-Gennari Modification |
| Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | 2:98 | [5] |
Experimental Protocol: Still-Gennari Modification for (Z)-Enoic Ester Synthesis
This protocol is adapted from literature procedures for the synthesis of (Z)-α,β-unsaturated esters.[3]
-
Preparation of the Phosphonate Anion:
-
To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq) and 18-crown-6 (1.5 eq) in dry THF (0.2 M) at -78 °C under an inert atmosphere, add KHMDS (1.1 eq, 0.5 M in toluene) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Add a solution of the aldehyde (1.0 eq) in dry THF to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Section 2: Wittig Reaction
The Wittig reaction is a versatile olefination method. The stereochemical outcome is highly dependent on the nature of the ylide.
Frequently Asked Questions (FAQs)
Q1: How can I control the stereoselectivity of my Wittig reaction to favor the (Z)-alkene?
A1: The formation of (Z)-alkenes is generally favored when using non-stabilized ylides under salt-free conditions .[6] The presence of lithium salts can decrease (Z)-selectivity.[7] Therefore, using bases like NaHMDS or KHMDS in a non-coordinating solvent like THF can enhance the formation of the (Z)-isomer.
Q2: I need the (E)-alkene from a Wittig reaction. What are my options?
A2: To favor the (E)-alkene, you have two primary options:
-
Use a stabilized ylide: Ylides stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone) generally yield the (E)-alkene as the major product.[8]
-
Employ the Schlosser modification: For non-stabilized ylides, the Schlosser modification can be used to obtain the (E)-alkene. This involves the in-situ generation of a β-oxido ylide, which is then protonated to give the more stable threo-betaine, leading to the (E)-alkene upon elimination.[8][9]
Q3: My Wittig reaction is giving a mixture of (E) and (Z) isomers with a semi-stabilized ylide. How can I improve the selectivity?
A3: Semi-stabilized ylides (e.g., benzylides) are known to often give mixtures of isomers.[8] Optimizing reaction conditions can help, but for high selectivity, it is often better to switch to a different olefination method like the Horner-Wadsworth-Emmons or Julia-Kocienski reaction, which offer more reliable stereochemical control for these types of substrates.
Logical Diagram: Choosing a Wittig Strategy for Desired Stereoisomer
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
Overcoming poor yield in Krapcho dealkoxycarbonylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Krapcho dealkoxycarbonylation reaction, particularly in cases of poor yield.
Frequently Asked Questions (FAQs)
Q1: What is the Krapcho dealkoxycarbonylation reaction?
The Krapcho dealkoxycarbonylation is a chemical reaction that removes an alkoxycarbonyl (ester) group from a molecule, typically a β-keto ester, a malonic ester, or an α-cyano ester.[1][2] The reaction is usually carried out by heating the substrate in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), with a salt, most commonly a halide like lithium chloride (LiCl) or sodium chloride (NaCl).[1][2] The presence of water is often crucial for the reaction to proceed to completion.[1]
Q2: What are the typical substrates for this reaction?
The Krapcho reaction is most effective for substrates containing an electron-withdrawing group (EWG) at the β-position relative to the ester carbonyl. Common substrates include:
-
β-Keto esters
-
Malonic esters
-
α-Cyano esters
-
α-Sulfonyl esters
Q3: What are the advantages of the Krapcho dealkoxycarbonylation over other decarboxylation methods?
The Krapcho reaction offers several advantages, particularly its mild and often neutral reaction conditions. This makes it compatible with substrates that are sensitive to acidic or basic hydrolysis.[3] It provides a one-pot method for the selective removal of a single ester group from a geminal diester, which would otherwise require a multi-step sequence of saponification, decarboxylation, and re-esterification.[4]
Troubleshooting Guide for Poor Yield
Low yields in Krapcho dealkoxycarbonylation reactions are a common issue. This guide addresses the most frequent causes and provides systematic troubleshooting strategies.
Issue 1: Incomplete or No Reaction
Possible Cause 1: Insufficient Temperature
The Krapcho reaction is a thermally driven process and often requires high temperatures to proceed at a reasonable rate.
-
Recommendation: Ensure the reaction temperature is appropriate for your specific substrate and solvent. Typical temperatures range from 120 °C to 180 °C.[1] If the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessively high temperatures.
Possible Cause 2: Inappropriate Solvent
The choice of solvent is critical for the success of the Krapcho reaction. Polar aprotic solvents are essential to dissolve the salts and facilitate the nucleophilic attack.
-
Recommendation: Dimethyl sulfoxide (DMSO) is the most commonly used and often most effective solvent.[1] Dimethylformamide (DMF) is another viable option, though in some cases, it may lead to lower yields compared to DMSO.[5] If solubility of the substrate is an issue, a co-solvent might be considered, but this can impact the reaction rate.
Possible Cause 3: Incorrect Salt or Insufficient Salt Concentration
The halide salt plays a crucial role as a nucleophile in the initial dealkylation step. The nature of both the cation and the anion can influence the reaction rate and yield.
-
Recommendation: Lithium chloride (LiCl) is generally the most effective salt due to the Lewis acidity of the lithium cation, which activates the ester carbonyl.[3] Sodium chloride (NaCl) and sodium cyanide (NaCN) are also commonly used.[1] Ensure that at least a stoichiometric amount of the salt is used. In some cases, using a slight excess of the salt can be beneficial. For substrates resistant to reaction, switching to a more nucleophilic halide, such as lithium iodide (LiI) or sodium iodide (NaI), may improve the yield.
Issue 2: Low Yield with Starting Material Consumption
Possible Cause 1: Insufficient Water Content
Water is a necessary reagent for the protonation of the carbanion intermediate formed after decarboxylation. Anhydrous conditions can lead to the formation of side products or stall the reaction.
-
Recommendation: Ensure the presence of at least one equivalent of water in the reaction mixture.[5] Commercial DMSO often contains sufficient trace amounts of water. However, if using anhydrous DMSO, the addition of a controlled amount of water is recommended. The optimal amount of water may need to be determined empirically for a specific reaction.
Possible Cause 2: Steric Hindrance
Sterically hindered esters, particularly those with bulky alkyl groups (e.g., tert-butyl), can react much slower or not at all under standard Krapcho conditions. The SN2 attack of the halide on the ester's alkyl group is sensitive to steric bulk.
-
Recommendation: For sterically hindered esters, consider using a less sterically demanding ester, such as a methyl or ethyl ester, if the synthetic route allows.[1] Alternatively, more forcing conditions, such as higher temperatures and longer reaction times, may be required. In some cases, alternative decarboxylation methods may be more suitable.
Issue 3: Formation of Side Products
Possible Cause 1: Elimination Reactions
For substrates with a leaving group on the carbon adjacent to the electron-withdrawing group, elimination can be a competing side reaction at the high temperatures employed.
-
Recommendation: If elimination is observed, try to conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Careful monitoring of the reaction progress is crucial to minimize the formation of the elimination byproduct.
Possible Cause 2: Aldol Condensation or Other Self-Condensation Reactions
The enolate intermediate generated during the Krapcho reaction can potentially react with other electrophiles present in the reaction mixture, including the starting material or product, leading to self-condensation products. This has been observed to be a significant issue in some cases, leading to substantially reduced yields.[6]
-
Recommendation: Optimizing the reaction conditions, such as temperature and the rate of addition of reagents, can help to minimize these side reactions. In some instances, a biocatalytic alternative to the Krapcho dealkoxycarbonylation might offer a milder route that avoids the formation of such byproducts.[6]
Data Presentation
Table 1: Effect of Different Salts on the Yield of Krapcho Dealkoxycarbonylation
| Substrate | Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl malonate | LiCl | DMSO/H₂O | 160 | 3 | 87 | [7] |
| Diethyl malonate | NaCl | DMSO/H₂O | 170 | 10 | 88 | [7] |
| Diethyl malonate | NaCN | DMSO/H₂O | 60 | 48 | - | [7] |
| Diethyl 2-acetylglutarate | LiCl | aq. DMSO | 130 | 2 | 91 | [8] |
| Diethyl 2-acetylglutarate | NaCl | aq. DMSO | 150 | 2 | 85 | [8] |
Table 2: Influence of Reaction Temperature on Yield
| Substrate | Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl benzylmalonate | NaCl | DMSO/H₂O | 140 | 6 | 75 | [7] |
| Diethyl benzylmalonate | NaCl | DMSO/H₂O | 160 | 2.5 | 88 | [7] |
| Diethyl benzylmalonate | NaCl | DMSO/H₂O | 180 | 1 | 92 | [7] |
Experimental Protocols
Protocol 1: Krapcho Dealkoxycarbonylation of a Malonic Ester
This protocol is a general procedure for the dealkoxycarbonylation of a substituted diethyl malonate.
-
Reagents and Equipment:
-
Substituted diethyl malonate (1.0 eq)
-
Lithium chloride (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water (2.0 eq)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
-
Procedure:
-
To a round-bottom flask, add the substituted diethyl malonate, lithium chloride, DMSO, and water.
-
Stir the mixture at room temperature to ensure all solids are dissolved.
-
Heat the reaction mixture to 160-180 °C and maintain this temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the desired monoester.
-
Protocol 2: Microwave-Assisted Krapcho Dealkoxycarbonylation
This protocol describes a rapid, microwave-assisted Krapcho reaction, which can significantly reduce reaction times.[9][10][11]
-
Reagents and Equipment:
-
Substituted malonate ester (1.0 eq)
-
Lithium sulfate (1.2 eq)
-
Water
-
Microwave reactor vial with a stir bar
-
-
Procedure:
Visualizations
Caption: General mechanism of the Krapcho dealkoxycarbonylation.
Caption: Troubleshooting workflow for poor yield in Krapcho reactions.
References
- 1. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Microwave-Assisted Aqueous Krapcho Decarboxylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Microwave-Assisted Aqueous Krapcho Decarboxylation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Reaction Intermediates in Multi-Step Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction intermediates effectively in multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What are reaction intermediates, and why are they important to manage?
A1: Reaction intermediates are transient chemical species formed during the conversion of reactants to products in a multi-step reaction.[1][2][3] Effective management of these intermediates is crucial because their stability, reactivity, and concentration can significantly impact the overall reaction yield, purity of the final product, and the formation of unwanted side products.[][5] In drug development, controlling intermediates is essential for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[2][5][6]
Q2: How can I handle an intermediate that is too unstable to isolate?
A2: For unstable intermediates, a "one-pot" or "telescoped" synthesis approach is often the best strategy.[7][8] This involves performing multiple reaction steps in the same reactor without isolating the intermediate.[7][8] This method minimizes handling, reduces waste, and can save time.[8] It is particularly useful for intermediates that are hazardous, toxic, or prone to decomposition.[7][8]
Q3: What are protecting groups, and when should I use them?
A3: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from participating in a reaction.[9][10][11][12] They are used to enhance chemoselectivity in subsequent steps of a synthesis.[11][12] You should consider using a protecting group when a functional group in your intermediate is incompatible with the reaction conditions required for a later step in the synthesis.[9][10] The protecting group must be stable under the reaction conditions and easily removable (deprotected) without affecting the rest of the molecule.[10][11]
Q4: How can I detect and characterize a transient intermediate during a reaction?
A4: In-situ (in the reaction mixture) analytical techniques are essential for detecting and characterizing short-lived intermediates.[][13] Spectroscopic methods such as Fourier-transform infrared (FTIR), UV-Vis, and Raman spectroscopy can monitor the reaction in real-time, allowing you to observe the appearance and disappearance of intermediate species.[][13][14] These techniques provide valuable insights into the reaction mechanism and kinetics.[]
Q5: What factors influence the stability of common reaction intermediates?
A5: The stability of reactive intermediates like carbocations, carbanions, and free radicals is influenced by several factors, including:
-
Inductive Effects: Electron-donating groups stabilize carbocations and electron-withdrawing groups stabilize carbanions.[3]
-
Hyperconjugation: The delocalization of electrons from adjacent sigma bonds can stabilize carbocations and free radicals.[15][16]
-
Resonance: Delocalization of charge through a pi-system significantly stabilizes intermediates.[3]
-
Hybridization: The stability of carbanions increases with increasing s-character of the hybrid orbital.[3]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product Due to Intermediate Decomposition
Symptoms:
-
The final product yield is consistently lower than expected.
-
Analysis of the crude reaction mixture shows multiple byproducts.
-
In-situ monitoring indicates the rapid disappearance of the intermediate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Intermediate Instability | Implement a telescoping or one-pot synthesis to avoid isolation.[7][8] | Minimizes handling and potential for decomposition of the unstable intermediate. |
| Lower the reaction temperature. | Reduces the rate of decomposition reactions, which often have higher activation energies. | |
| Incompatible Reaction Conditions | Screen different solvents to find one that may stabilize the intermediate. | The polarity and coordinating ability of the solvent can influence intermediate stability. |
| Adjust the pH of the reaction mixture. | For acid or base-sensitive intermediates, maintaining an optimal pH is critical. |
Issue 2: Formation of Significant Side Products from Intermediate Reactions
Symptoms:
-
Purification of the final product is difficult due to the presence of multiple impurities.
-
Spectroscopic analysis reveals the presence of unexpected structures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Reactive Functional Group on Intermediate | Introduce a protecting group for the reactive functional group.[9][10] | Prevents the functional group from undergoing undesired side reactions.[9] |
| Lack of Regioselectivity | Utilize a directing group to control the position of the next reaction. | Directing groups can temporarily block one reactive site or activate another, improving regioselectivity. |
| Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired reaction pathway.[] | Reaction kinetics and thermodynamics can be influenced to favor the formation of the desired product. |
Experimental Protocols
Protocol 1: In-Situ Monitoring of a Reaction Intermediate using FTIR Spectroscopy
Objective: To detect and monitor the concentration of a key intermediate during a chemical reaction.
Methodology:
-
Setup: Equip the reaction vessel with an in-situ FTIR probe (e.g., an attenuated total reflectance (ATR) probe).
-
Background Spectrum: Record a background spectrum of the solvent and starting materials before initiating the reaction.
-
Reaction Initiation: Start the reaction by adding the final reagent or adjusting the temperature.
-
Data Acquisition: Continuously collect FTIR spectra at regular intervals throughout the reaction.
-
Data Analysis: Subtract the background spectrum from the reaction spectra to observe the changes in vibrational bands. The appearance of new peaks can indicate the formation of the intermediate, while their subsequent decrease and the growth of product peaks can be used to monitor the reaction progress.[13]
Data Presentation
Table 1: Relative Stability of Carbocation Intermediates
| Carbocation Type | Structure | Relative Stability | Reason for Stability |
| Tertiary | R₃C⁺ | Most Stable | Inductive effect and hyperconjugation from three alkyl groups.[15][16] |
| Secondary | R₂CH⁺ | More Stable | Inductive effect and hyperconjugation from two alkyl groups.[15][16] |
| Primary | RCH₂⁺ | Less Stable | Minimal inductive effect and hyperconjugation from one alkyl group.[15][16] |
| Methyl | CH₃⁺ | Least Stable | No alkyl groups to provide stabilization.[15][16] |
Table 2: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Silyl Ethers (e.g., tert-Butyldimethylsilyl) | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF or mild acid |
| Benzyl Ether | Bn | BnBr, NaH, THF | H₂, Pd/C |
| Tetrahydropyranyl Ether | THP | DHP, cat. acid (e.g., PTSA) | Aqueous acid |
| Acetate Ester | Ac | Ac₂O, pyridine | Mild base (e.g., K₂CO₃, MeOH) |
Visualizations
Caption: Troubleshooting workflow for managing reaction intermediates.
Caption: Logical flow of a protecting group strategy in synthesis.
References
- 1. Organic chemistry - Wikipedia [en.wikipedia.org]
- 2. What Are Intermediates in Pharma | APIs vs Intermediates [simsonpharma.com]
- 3. Reactive Intermediates | Carbocations| Benzynes [allen.in]
- 5. mlunias.com [mlunias.com]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Pot economy and one-pot synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02913A [pubs.rsc.org]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. tutorchase.com [tutorchase.com]
- 11. media.neliti.com [media.neliti.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Identifying reaction intermediates and catalytic active sites through in situ characterization techniques - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
Comparison of (E)-4-Ethylhex-2-enoic acid and (Z)-4-Ethylhex-2-enoic acid
An Objective for Researchers and Drug Development Professionals.
This guide provides a comparative analysis of the geometric isomers, (E)-4-Ethylhex-2-enoic acid and (Z)-4-Ethylhex-2-enoic acid. Due to a scarcity of direct experimental data for these specific compounds, this comparison draws upon computed data and the known biological activities of structurally related short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs).
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of this compound and (Z)-4-Ethylhex-2-enoic acid
| Property | This compound | (Z)-4-Ethylhex-2-enoic acid |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [1] | 142.20 g/mol |
| IUPAC Name | (2E)-4-ethylhex-2-enoic acid[1] | (2Z)-4-ethylhex-2-enoic acid[3] |
| CAS Number | 60308-78-3[1] | 60308-77-2[3] |
| Topological Polar Surface Area | 37.3 Ų[1] | 37.3 Ų |
| Complexity | 123[1] | 123 |
| Hydrogen Bond Donor Count | 1[1] | 1 |
| Hydrogen Bond Acceptor Count | 2[1] | 2 |
| Rotatable Bond Count | 5[1] | 5 |
Note: The properties listed above are computationally derived and may not reflect experimentally determined values.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence of the biological activities of this compound and (Z)-4-Ethylhex-2-enoic acid is limited. However, as branched-chain, short-chain fatty acids, they are likely to share some biological functions with other well-studied SCFAs and BCFAs. These related compounds are known to exert a range of effects, including anti-inflammatory, metabolic, and immunomodulatory activities.[4][5][6]
Anti-inflammatory Effects
SCFAs like butyrate and propionate have demonstrated potent anti-inflammatory properties.[4][6] They can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by immune cells.[6][7] This effect is often mediated through the inhibition of the NF-κB signaling pathway.[4][7] Given their structural similarities, both (E)- and (Z)-4-Ethylhex-2-enoic acid may exhibit similar anti-inflammatory potential.
G-Protein Coupled Receptor (GPCR) Activation
SCFAs are known to be ligands for several G-protein coupled receptors, most notably GPR41 (FFAR3) and GPR43 (FFAR2).[8][9][10] Activation of these receptors on various cell types, including immune and intestinal epithelial cells, can trigger downstream signaling cascades that influence inflammation, metabolism, and gut homeostasis.[8][10][11] It is plausible that the isomers of 4-Ethylhex-2-enoic acid could also interact with these receptors, though their specific binding affinities and functional effects would require experimental validation.
Caption: Simplified signaling pathway of Short-Chain Fatty Acids (SCFAs) via GPR43.
Experimental Protocols
To facilitate further research, this section outlines standard experimental protocols that can be employed to characterize and compare the properties of this compound and (Z)-4-Ethylhex-2-enoic acid.
Determination of Melting Point (Capillary Method)
This method is suitable for determining the melting point of fatty acids.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of (E)- or (Z)-4-Ethylhex-2-enoic acid
Procedure:
-
Ensure the fatty acid sample is dry.
-
Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
Human cell line (e.g., intestinal epithelial cells like Caco-2, or an immune cell line like THP-1)
-
96-well plates
-
(E)- and (Z)-4-Ethylhex-2-enoic acid stock solutions
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the (E)- and (Z)-4-Ethylhex-2-enoic acid isomers in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: A generalized workflow for comparing the in vitro biological activities of the two isomers.
Conclusion
While direct comparative data for this compound and (Z)-4-Ethylhex-2-enoic acid are currently lacking, their structural classification as branched-chain short-chain fatty acids suggests they may possess interesting biological activities, particularly in the realm of inflammation and immune modulation. The provided computed data and experimental protocols offer a foundational framework for researchers to initiate a comprehensive investigation into the distinct properties and potential therapeutic applications of these geometric isomers. Further experimental studies are crucial to elucidate their specific physicochemical characteristics and biological functions.
References
- 1. This compound | C8H14O2 | CID 6437410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-4-Ethylhex-2-enoic acid | C8H14O2 | CID 6437409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-4-ethylhex-2-enoic acid | CAS 60308-77-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: A study with relevance to inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newenglanddairy.com [newenglanddairy.com]
- 6. Regulation of Inflammation by Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review [frontiersin.org]
- 11. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of (E)-4-Ethylhex-2-enoic Acid: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of (E)-4-Ethylhex-2-enoic acid. Detailed experimental protocols and expected data are provided to assist researchers in applying these methods.
Structural Elucidation Workflow
The validation of this compound's structure using 2D NMR follows a logical progression from initial 1D NMR analysis to the interpretation of complex 2D correlation spectra. This workflow ensures a thorough and accurate assignment of all protons and carbons, confirming the molecule's connectivity and stereochemistry.
Caption: Workflow for the structural validation of this compound using 2D NMR.
Experimental Protocol: 2D NMR Analysis
A detailed methodology for acquiring high-quality 2D NMR data is crucial for unambiguous structural validation.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
NMR Spectrometer Setup:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Temperature: 298 K
1D NMR Spectra Acquisition:
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width: 16 ppm in both dimensions
-
Number of Increments: 256
-
Number of Scans: 8
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width: 16 ppm (F2), 180 ppm (F1)
-
Number of Increments: 256
-
Number of Scans: 16
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Spectral Width: 16 ppm (F2), 240 ppm (F1)
-
Number of Increments: 256
-
Number of Scans: 32
-
Data Processing:
All spectra should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Data Presentation: Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations for this compound. These predictions are based on established chemical shift principles for α,β-unsaturated carboxylic acids.[1][2]
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | COOH | 10.0 - 13.0 | 170.0 - 175.0 |
| 2 | CH | 5.8 - 6.2 | 120.0 - 125.0 |
| 3 | CH | 6.9 - 7.3 | 145.0 - 150.0 |
| 4 | CH | 2.2 - 2.6 | 45.0 - 50.0 |
| 5, 5' | CH₂ | 1.4 - 1.7 | 25.0 - 30.0 |
| 6, 6' | CH₃ | 0.8 - 1.1 | 10.0 - 15.0 |
| 7 | CH₂ | 1.4 - 1.7 | 25.0 - 30.0 |
| 8 | CH₃ | 0.8 - 1.1 | 10.0 - 15.0 |
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Proton (¹H) at Position | Correlates with Carbon (¹³C) at Position | Correlates with Proton (¹H) at Position |
| COSY | 2 | - | 3 |
| 3 | - | 2, 4 | |
| 4 | - | 3, 5, 5', 7 | |
| 5, 5' | - | 4, 6, 6' | |
| 7 | - | 4, 8 | |
| HSQC | 2 | 2 | - |
| 3 | 3 | - | |
| 4 | 4 | - | |
| 5, 5' | 5 | - | |
| 6, 6' | 6 | - | |
| 7 | 7 | - | |
| 8 | 8 | - | |
| HMBC | 2 | 1, 3, 4 | - |
| 3 | 1, 2, 4, 5, 5' | - | |
| 4 | 2, 3, 5, 5', 6, 6', 7, 8 | - | |
| 6, 6' | 4, 5, 5' | - | |
| 8 | 4, 7 | - |
Comparison with Alternative Techniques
While 2D NMR is a powerful tool for complete structural elucidation, other techniques can provide complementary or alternative information, particularly for determining enantiomeric purity.
Table 3: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Complete covalent structure, stereochemistry (relative), and conformation. | Provides unambiguous connectivity and detailed structural insights. | Requires larger sample amounts, longer acquisition times, and specialized expertise for interpretation. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs.[3] | High sensitivity, requires very small sample amounts. | Does not provide information on connectivity or stereochemistry. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C=C). | Fast, non-destructive, and provides a quick overview of functional groups present. | Provides limited information on the overall carbon skeleton and no stereochemical information. |
| Chiral Chromatography | Separation of enantiomers, determination of enantiomeric excess (ee).[4] | Gold standard for determining enantiomeric purity. | Requires a chiral stationary phase, method development can be time-consuming. Does not provide structural information. |
| NMR with Chiral Solvating Agents | Can differentiate enantiomers by inducing chemical shift differences in their NMR spectra, allowing for the determination of ee.[5] | Relatively fast and can be performed on a standard NMR spectrometer. | The degree of spectral separation depends on the analyte and the chiral solvating agent. Does not provide absolute configuration. |
| X-ray Crystallography | Absolute 3D structure, including absolute configuration. | Provides the most definitive structural information. | Requires a single, high-quality crystal, which can be difficult to obtain. |
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | MDPI [mdpi.com]
- 5. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comparative analysis of the bioactivity of (E)-4-Ethylhex-2-enoic acid and structurally related fatty acids. Due to the limited publicly available data on this compound, this document focuses on comparing its potential bioactivities with those of other C8 fatty acids, including straight-chain, branched-chain, saturated, and unsaturated analogues. The information presented herein is intended for researchers, scientists, and professionals in drug development to guide future research and hypothesis testing.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for fatty acids structurally related to this compound. This data provides a basis for predicting the potential bioactivity of the target compound.
Cytotoxicity
The cytotoxic effects of fatty acids are crucial in cancer research and toxicology. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.
| Fatty Acid | Cell Line | Assay | IC50 | Citation |
| This compound | - | - | Data not available | |
| Octanoic acid (C8:0) | U937 (Human leukemia) | CCK8 | Not significantly toxic | [1] |
| Octanoic acid (C8:0) | A549 (Lung cancer) | Crystal Violet | Not significantly toxic | [1] |
| Octanoic acid (C8:0) | Lewis Lung Cancer (LLC) | Crystal Violet | Not significantly toxic | [1] |
| Octanoic acid (C8:0) | RINm5F (Rat insulinoma) | Crystal Violet | Not significantly toxic | [1] |
| Polyunsaturated Fatty Acid mixture | U87 (Human glioma) | Not specified | < 20 µg/ml | [2] |
| Polyunsaturated Fatty Acid mixture | SH-SY5Y (Neuroblastoma) | Not specified | < 20 µg/ml | [2] |
Note: The cytotoxicity of fatty acids can be highly dependent on the cell line and experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of fatty acids is often evaluated by their ability to inhibit protein denaturation, a hallmark of inflammation.
| Fatty Acid/Extract | Assay | IC50 | Citation |
| This compound | - | Data not available | |
| Solanum aethiopicum Leaf Extract | Inhibition of albumin denaturation | 50.20 µg/ml | [3] |
| Ibuprofen (Standard) | Oxidative burst assay | 11.20 ± 1.90 μg/mL | [4] |
| Dexamethasone (Standard) | Protein denaturation inhibition | 73.14 µg/mL | [5] |
| Cocos nucifera Proanthocyanidins | Oxidative burst assay | 10.31 ± 1.11 μg/mL | [4] |
Note: Medium-chain fatty acids have been reported to possess anti-inflammatory properties by modulating macrophage function.[1]
Receptor Binding and Activation
Short and medium-chain fatty acids are known to activate G-protein coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2), which play roles in metabolism and inflammation.
| Fatty Acid | Receptor | Assay Type | Potency (EC50/Ki) | Citation |
| This compound | - | - | Data not available | |
| Acetate (C2) | GPR43 (FFA2) | Calcium mobilization | ~0.5 mM | [6] |
| Propionate (C3) | GPR43 (FFA2) | Calcium mobilization | ~0.5 mM | [6] |
| Butyrate (C4) | GPR43 (FFA2) | Calcium mobilization | ~0.5 mM | [6] |
| Acetate (C2) | GPR41 (FFA3) | Not specified | Less potent than C3, C4 | |
| Propionate (C3) | GPR41 (FFA3) | Not specified | More potent than C2 | |
| Butyrate (C4) | GPR41 (FFA3) | Not specified | More potent than C2 |
Note: GPR43 (FFA2) generally shows a preference for shorter carbon chain fatty acids (C2, C3), while GPR41 (FFA3) binds more effectively to slightly longer chains like butyrate and propionate.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these fatty acids, it is essential to visualize their signaling pathways and the workflows of the experiments used to study them.
GPR41/GPR43 Signaling Pathway
Short and medium-chain fatty acids activate GPR41 and GPR43, which are coupled to different G-proteins, leading to downstream cellular responses. GPR41 typically couples to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels. GPR43 can couple to both Gi/o and Gq, leading to a decrease in cAMP and an increase in intracellular calcium, respectively.
Caption: GPR41/GPR43 signaling pathway activated by fatty acids.
Experimental Workflow: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for a typical MTT cytotoxicity assay.
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide.
Cytotoxicity Assay (MTT-based)
This protocol is adapted for assessing the cytotoxicity of fatty acids on adherent cell lines.[7][8][9]
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound and related fatty acids
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare stock solutions of the fatty acids. A series of dilutions should be prepared in serum-free medium. After 24 hours of cell attachment, remove the culture medium and add 100 µL of the medium containing the desired concentrations of the fatty acid to each well. Include a vehicle control (medium with the same solvent concentration used for the fatty acids) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the reduction of MTT to formazan by metabolically active cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the ability of a compound to inhibit the denaturation of protein, a process analogous to protein denaturation in inflammatory conditions.[3][5][10][11][12]
Materials:
-
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
-
Phosphate-buffered saline (PBS), pH 6.4
-
This compound and related fatty acids
-
Reference anti-inflammatory drug (e.g., Dexamethasone or Diclofenac sodium)
-
Distilled water
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin (from a fresh hen's egg) or 1% BSA solution, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test fatty acids.[10]
-
Control and Standard Preparation: A control is prepared using 2 mL of distilled water instead of the test solution. A reference standard is prepared using a known anti-inflammatory drug at various concentrations.
-
Incubation: Incubate all the reaction mixtures at 37°C for 15-20 minutes.[10][12]
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[10][12]
-
Cooling and Absorbance Measurement: After heating, cool the solutions to room temperature and measure the absorbance (turbidity) at 660 nm with a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC50 value by plotting the percentage inhibition against the compound concentration.
Receptor Binding Assay (Radioligand-based)
This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled fatty acids for a specific receptor (e.g., GPR41 or GPR43).[13][14][15][16][17]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., GPR41 or GPR43)
-
Radiolabeled ligand specific for the receptor
-
Unlabeled fatty acids (competitors)
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target receptor. Homogenize in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[13]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:
-
150 µL of the membrane preparation (containing 3-20 µg of protein for cells or 50-120 µg for tissue).[13]
-
50 µL of the unlabeled fatty acid at various concentrations (for competition curve) or buffer (for total binding).
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach binding equilibrium.[13]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Non-specific binding (NSB) is determined in the presence of a high concentration of a known potent unlabeled ligand.
-
Specific binding is calculated as Total Binding - NSB.
-
For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled fatty acid to obtain an IC50 value.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic effects on tumour cell lines of fatty acids from the marine sponge Scopalina ruetzleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gpub.org [gpub.org]
- 4. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. innpharmacotherapy.com [innpharmacotherapy.com]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. [mdpi.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Radioligand binding methods: practical guide and tips [scite.ai]
A Spectroscopic Comparison of (E)- and (Z)-Isomers of Hex-2-enoic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of the geometric isomers of hex-2-enoic acid. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The geometric isomers of hex-2-enoic acid, (E)-hex-2-enoic acid and (Z)-hex-2-enoic acid, exhibit distinct physical and chemical properties arising from the different spatial arrangements of substituents around the carbon-carbon double bond. These differences are readily elucidated through various spectroscopic techniques, providing unique fingerprints for each isomer. This guide presents a detailed comparison of the spectroscopic data for these two isomers to facilitate their identification and characterization in research and development settings.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for differentiating the (E)- and (Z)-isomers based on chemical shifts and coupling constants. The spatial proximity of the substituents to the double bond influences the electronic environment of the nuclei, leading to characteristic differences in their NMR spectra.
Key Differentiating Features in NMR:
-
¹H NMR: The coupling constant (J) between the vinylic protons (at C2 and C3) is the most definitive feature for distinguishing between the E and Z isomers. The trans coupling constant in the (E)-isomer is significantly larger (typically 12-18 Hz) than the cis coupling constant in the (Z)-isomer (typically 6-12 Hz). Additionally, the chemical shifts of the protons, particularly those on the double bond and the adjacent methylene group, show subtle but consistent differences.
-
¹³C NMR: The chemical shifts of the carbon atoms of the double bond (C2 and C3) and the carboxylic acid carbon (C1) are influenced by the stereochemistry of the double bond. These differences, although smaller than in ¹H NMR, provide confirmatory evidence for isomeric assignment.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton | (E)-Hex-2-enoic Acid Chemical Shift (δ, ppm) [1] | (Z)-Hex-2-enoic Acid Chemical Shift (δ, ppm) (Predicted) | (E)-Hex-2-enoic Acid Multiplicity & Coupling Constant (J, Hz) [1] | (Z)-Hex-2-enoic Acid Multiplicity & Coupling Constant (J, Hz) (Predicted) |
| H1 (COOH) | ~12.13 | ~12.1 | br s | br s |
| H2 | 5.82 | ~6.3 | dt, J = 15.6, 1.6 | dt, J ≈ 11, 1.5 |
| H3 | 7.08 | ~5.8 | dt, J = 15.6, 7.0 | dt, J ≈ 11, 7.5 |
| H4 (CH₂) | 2.23-2.17 | ~2.6 | m | m |
| H5 (CH₂) | 1.49 | ~1.5 | sextet, J = 7.4 | sextet, J ≈ 7.5 |
| H6 (CH₃) | 0.93 | ~0.9 | t, J = 7.6 | t, J ≈ 7.5 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | (E)-Hex-2-enoic Acid Chemical Shift (δ, ppm) [1] | (Z)-Hex-2-enoic Acid Chemical Shift (δ, ppm) |
| C1 (COOH) | 172.59 | 172.1 |
| C2 | 120.95 | 121.5 |
| C3 | 152.33 | 149.8 |
| C4 | 34.40 | 29.5 |
| C5 | 21.25 | 22.3 |
| C6 | 13.72 | 13.8 |
Note: Data for (Z)-hex-2-enoic acid is based on typical values for similar cis-α,β-unsaturated carboxylic acids and publicly available spectral data.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Both isomers will exhibit characteristic absorptions for the carboxylic acid and alkene functional groups. However, the stereochemistry of the double bond can lead to subtle differences in the C=C stretching and C-H bending vibrations.
Key Differentiating Features in IR:
-
C=C Stretch: The C=C stretching vibration for the trans double bond in the (E)-isomer is typically observed around 1650-1635 cm⁻¹ and is often stronger than that of the cis isomer. The C=C stretch for the (Z)-isomer is expected in a similar region but may be weaker or slightly shifted.
-
C-H Bending (Out-of-Plane): A key diagnostic feature is the out-of-plane C-H bending vibration. For the trans isomer, a strong absorption is expected around 970-960 cm⁻¹. The corresponding absorption for the cis isomer is typically found around 730-665 cm⁻¹ and can be broader.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration | (E)-Hex-2-enoic Acid (Observed/Expected) | (Z)-Hex-2-enoic Acid (Expected) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | 3300-2500 (broad) |
| C=O stretch | ~1700 | ~1700 | |
| Alkene | C=C stretch | ~1650 | ~1655 |
| =C-H stretch | ~3030 | ~3030 | |
| =C-H bend (out-of-plane) | ~965 | ~700 |
Note: Expected values for (Z)-hex-2-enoic acid are based on general trends for cis-alkenes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. As geometric isomers, (E)- and (Z)-hex-2-enoic acid have the same molecular weight (114.14 g/mol ) and are expected to show very similar, if not identical, mass spectra under electron ionization (EI) conditions.[2][3] The fragmentation patterns are primarily determined by the functional groups and the carbon skeleton, which are identical for both isomers.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) [1] |
| (E)-Hex-2-enoic Acid | 114 | 99, 85, 73, 68, 55, 45, 39 |
| (Z)-Hex-2-enoic Acid | 114 | Expected to be very similar to the (E)-isomer |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of hex-2-enoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hex-2-enoic acid isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample of the hex-2-enoic acid isomer directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the hex-2-enoic acid isomer (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 35 to 200.
-
If using GC-MS, use an appropriate capillary column (e.g., DB-5) and temperature program to separate the isomers if they are in a mixture.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and comparison of the (E)- and (Z)-isomers of hex-2-enoic acid.
Caption: Workflow for the spectroscopic analysis of hexenoic acid isomers.
References
In-vitro versus in-vivo efficacy of (E)-4-Ethylhex-2-enoic acid
An in-depth analysis of publicly available scientific literature reveals a significant gap in the documented biological efficacy of (E)-4-Ethylhex-2-enoic acid. Despite its chemical identification and basic characterization in databases such as PubChem, specific data regarding its in-vitro and in-vivo performance, particularly in comparison to other compounds, remains elusive. This comprehensive guide aims to transparently address this lack of information and provide a framework for the kind of data and experimental rigor required to evaluate such a compound.
In-Vitro Efficacy: Data Not Available
A thorough search of scientific databases yielded no specific studies detailing the in-vitro effects of this compound. To properly assess its potential, a series of foundational in-vitro experiments would be necessary. The following table outlines the type of data that is critically needed.
Table 1: Essential In-Vitro Data for this compound (Hypothetical)
| Assay Type | Target/Cell Line | Key Parameter Measured | Alternative/Control | Hypothetical Result |
|---|---|---|---|---|
| Cytotoxicity | e.g., HeLa, HepG2 | IC50 (µM) | Doxorubicin | Data Not Available |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO, IL-6, TNF-α levels | Dexamethasone | Data Not Available |
| Antimicrobial | E. coli, S. aureus | MIC (µg/mL) | Penicillin | Data Not Available |
| Enzyme Inhibition | e.g., COX-2, LOX | Ki (nM) | Celecoxib | Data Not Available |
Experimental Protocols: A Roadmap for In-Vitro Assessment
To generate the data outlined above, standardized experimental protocols would need to be implemented.
1. Cell Viability (MTT) Assay:
-
Objective: To determine the cytotoxic effects of this compound.
-
Method:
-
Seed cells (e.g., HeLa, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm to determine cell viability.
-
Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
2. Nitric Oxide (NO) Assay (Griess Test):
-
Objective: To assess the anti-inflammatory potential by measuring NO production in macrophages.
-
Method:
-
Culture RAW 264.7 macrophages in 96-well plates.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Collect the cell supernatant and mix with Griess reagent.
-
Measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.
-
In-Vivo Efficacy: Data Not Available
Similarly, no in-vivo studies for this compound have been identified in the public domain. In-vivo experiments are crucial to understand a compound's behavior in a whole organism, including its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.
Table 2: Essential In-Vivo Data for this compound (Hypothetical) | Animal Model | Condition | Key Parameter Measured | Alternative/Control | Hypothetical Result | | :--- | :--- | :--- | :--- | :--- | | Murine model of inflammation | Carrageenan-induced paw edema | Paw volume reduction (%) | Indomethacin | Data Not Available | | Murine infection model | Bacterial load (CFU/g tissue) | Ciprofloxacin | Data Not Available | | Xenograft tumor model | Tumor volume (mm³) | Cisplatin | Data Not Available |
Experimental Protocols: A Framework for In-Vivo Evaluation
1. Carrageenan-Induced Paw Edema Model:
-
Objective: To evaluate the acute anti-inflammatory activity.
-
Method:
-
Administer this compound or a control substance (e.g., saline, indomethacin) to rodents orally or via intraperitoneal injection.
-
After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the control group.
-
Signaling Pathways and Experimental Workflows
Without experimental data, any depiction of signaling pathways affected by this compound would be purely speculative. However, we can visualize a general workflow for screening and evaluating a novel compound like this.
Caption: A generalized workflow for the evaluation of a novel compound.
Conclusion
The current body of scientific literature does not contain the necessary in-vitro or in-vivo efficacy data to conduct a meaningful comparison of this compound with other alternatives. The information presented here highlights the critical experiments and data points that are required to build a comprehensive profile of this compound's biological activity. For researchers, scientists, and drug development professionals, this underscores the foundational work that remains to be done before the therapeutic potential of this compound can be understood and potentially harnessed. Future research efforts should be directed at performing the outlined in-vitro and in-vivo studies to fill this significant knowledge gap.
A Researcher's Guide to Confirming the Stereochemistry of Synthesized Enoic Acids
For researchers in drug development and organic synthesis, unequivocally determining the stereochemistry of newly synthesized enoic acids is a critical step. The E/Z configuration of the double bond significantly influences the molecule's three-dimensional structure and, consequently, its biological activity and pharmacokinetic properties. This guide provides a comparative overview of the three primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
The choice of method for stereochemical confirmation depends on several factors, including the physical properties of the enoic acid, the required level of certainty, and the available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | NMR Spectroscopy (NOE/ROE) | X-ray Crystallography | Chiral HPLC |
| Principle | Measures through-space correlations between protons. | Determines the precise three-dimensional arrangement of atoms in a crystal lattice. | Separates enantiomers or diastereomers based on differential interactions with a chiral stationary phase. |
| Sample State | Solution | Crystalline Solid | Solution |
| Primary Application | Determination of E/Z isomerism. | Unambiguous determination of E/Z isomerism and absolute configuration. | Separation and quantification of E/Z isomers if they are enantiomeric or diastereomeric. |
| Sample Requirement | 1-10 mg of purified compound.[1] | High-quality single crystal (typically >0.1 mm).[2] | Microgram to milligram quantities. |
| Analysis Time | 1-12 hours per sample.[3] | Days to weeks (including crystallization). | 15-60 minutes per sample. |
| Key Advantage | Provides structural information in a biologically relevant solution state. | Provides an absolute and highly detailed 3D structure.[4] | High throughput and quantitative capability for isomer ratios. |
| Key Limitation | Indirect method, relies on interpretation of correlations; ambiguity possible for borderline distances. | Requires a suitable single crystal, which can be difficult to obtain.[5] | Indirect method for E/Z determination unless isomers are separable as diastereomers. |
| Cost | Moderate to high (instrument purchase and maintenance). | High (instrument purchase and maintenance). | Moderate (instrument purchase and consumables). |
Experimental Protocols
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[6] Its magnitude is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining the proximity of atoms within a molecule. For enoic acids, NOE experiments can differentiate between E and Z isomers by observing correlations between protons on and adjacent to the double bond.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified enoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][7][8]
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1][7]
-
For optimal results, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by using the freeze-pump-thaw method.[7]
-
-
Data Acquisition (2D NOESY/ROESY):
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution and lineshape on the 1H spectrum.
-
Determine the 90° pulse width (pw90) for the sample.
-
Select the appropriate 2D NOESY or ROESY pulse sequence. For small molecules (MW < 600), NOESY is generally sufficient. For medium-sized molecules (MW 700-1200), where the NOE can be close to zero, ROESY is preferred as the ROE is always positive.[9]
-
Set the key acquisition parameters:
-
Mixing Time (d8 or mixN): This is the most critical parameter. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point to maximize the NOE.[3][9][10]
-
Number of Scans (ns): Should be a multiple of 8 for NOESY.[9] The exact number will depend on the sample concentration and desired signal-to-noise ratio.
-
Number of Increments (ni): Typically 256 or 512 for good resolution in the indirect dimension.
-
-
-
Data Processing and Analysis:
-
Apply a 2D Fourier transform to the acquired data.
-
Phase the spectrum. In a NOESY spectrum of a small molecule, the diagonal peaks and cross-peaks will have opposite phases.[10]
-
Identify the cross-peaks, which indicate through-space correlations between protons.
-
For an enoic acid, a strong cross-peak between a vinylic proton and a proton on an adjacent substituent will confirm a Z configuration, as these protons are in close proximity. The absence of such a cross-peak and the presence of a correlation to a proton on the other side of the double bond would suggest an E configuration.
-
X-ray crystallography provides the most definitive determination of stereochemistry by mapping the electron density of a molecule in its crystalline form.[4]
Experimental Workflow:
Detailed Protocol:
-
Crystallization:
-
This is often the most challenging step. The goal is to grow a single, well-ordered crystal.
-
Slow Evaporation: Dissolve the enoic acid in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial to allow the solvent to evaporate slowly over days or weeks.[11][12]
-
Vapor Diffusion: Place a concentrated solution of the enoic acid in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.[11][12]
-
Thermal Control: Create a saturated solution at an elevated temperature and then slowly cool it to induce crystallization.[13]
-
-
Data Collection:
-
Carefully select a suitable crystal (clear, well-defined faces, appropriate size) under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in the X-ray beam of a diffractometer.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data to improve the fit and obtain the final structure.
-
The refined structure will provide the precise coordinates of all atoms, from which the E/Z configuration of the double bond can be unambiguously determined.
-
For enoic acids that are chiral, or can be derivatized with a chiral auxiliary, chiral HPLC can be used to separate the enantiomers or diastereomers. While not a direct method for determining E/Z isomerism in all cases, it is invaluable for assessing enantiomeric purity and can be used to separate E/Z diastereomers if the molecule contains another chiral center.
Experimental Workflow:
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. news-medical.net [news-medical.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
A Researcher's Guide to Cross-Validation of Analytical Methods for Unsaturated Acids
For researchers, scientists, and drug development professionals, the accurate quantification of unsaturated fatty acids is paramount. The selection of an appropriate analytical method is a critical decision that directly impacts data quality and experimental outcomes. This guide provides an objective comparison of the two primary analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols to aid in the selection and cross-validation of these methods.
Data Presentation: A Comparative Analysis of Performance
The performance of an analytical method is determined by several key validation parameters. The following table summarizes quantitative data for GC and HPLC methods from various studies, offering a comparative overview of their capabilities in analyzing unsaturated fatty acids.
| Validation Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/HPLC-DAD) | Key Considerations |
| Linearity (R²) | >0.99[1][2][3][4] | >0.999[5] | Both methods demonstrate excellent linearity over a wide concentration range. |
| Accuracy (Recovery %) | 85.6% - 114.1%[1] | 94.5% - 98.7%[5] | HPLC methods may offer slightly higher and more consistent recovery rates. |
| Precision (RSD %) | ≤ 5.88%[6] | ≤ 5.88% (often slightly better than GC)[6] | Both methods provide good precision, with HPLC sometimes showing a slight advantage. |
| Limit of Detection (LOD) | 0.08 ng (for EPA and DHA by GC-MS)[7] | 2.3 x 10⁻⁴ to 5.1 pg[8][9] | GC-MS can achieve very low detection limits, particularly with specific derivatization techniques. HPLC with UV detection also offers high sensitivity. |
| Limit of Quantitation (LOQ) | 0.63 to 1.63 µg/mL[4] | 22 µg/ml for the smallest PC peak | The LOQ for GC methods is generally low, allowing for the quantification of trace amounts of fatty acids. |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of unsaturated fatty acids using GC-FID and HPLC-UV.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method for Fatty Acid Analysis
This protocol is suitable for the quantitative analysis of fatty acids in various samples, such as vegetable oils.
1. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):
-
Objective: To convert non-volatile fatty acids into volatile FAMEs suitable for GC analysis.
-
Procedure:
-
Weigh approximately 20 mg of the oil sample into a screw-cap vial.
-
Add 2 mL of hexane to dissolve the sample.
-
Add 2 mL of a 2 M methanolic potassium hydroxide (KOH) solution.
-
Cap the vial tightly and vortex for 2 minutes at room temperature.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC analysis.
-
2. GC-FID Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., DB-FFAP or HP-88).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL in split mode (e.g., 100:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp to 240°C at a rate of 4°C/minute.
-
Hold at 240°C for 10 minutes.
-
-
3. Quantification:
-
Identify FAMEs by comparing their retention times with those of a standard FAME mixture.
-
Quantify the individual FAMEs by internal or external standard calibration methods. The peak area of each FAME is used for calculation.
High-Performance Liquid Chromatography (HPLC-UV) Method for Unsaturated Fatty Acid Analysis
This protocol is particularly useful for the separation of cis/trans isomers and does not always require derivatization.
1. Sample Preparation:
-
Objective: To extract and prepare the fatty acids for HPLC analysis.
-
Procedure (for free fatty acids):
-
For samples containing bound fatty acids (e.g., triglycerides), perform saponification by heating with an alcoholic alkali solution (e.g., 1 M KOH in 95% ethanol) at 80°C for 1 hour.
-
Acidify the solution with HCl to protonate the fatty acids.
-
Extract the free fatty acids with an organic solvent like hexane or diethyl ether.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC injection.
-
2. HPLC-UV Analysis:
-
Instrumentation: An HPLC system with a UV detector and a reversed-phase C18 column.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% acetic acid to ensure proper protonation of the fatty acids).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm for non-derivatized fatty acids. If derivatization is used (e.g., with p-bromophenacyl bromide), the detection wavelength will be specific to the chromophore (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
3. Quantification:
-
Identify fatty acids by comparing their retention times with those of authentic standards.
-
Quantify the individual fatty acids using calibration curves prepared from the standards.
Mandatory Visualizations
The following diagrams illustrate key workflows in the cross-validation and selection of analytical methods for unsaturated acids.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dspace.alquds.edu [dspace.alquds.edu]
- 6. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. researchgate.net [researchgate.net]
Benchmarking the Performance of (E)-4-Ethylhex-2-enoic Acid in Cellular Assays: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Ethylhex-2-enoic acid is a short-chain fatty acid (SCFA) that, due to its structural characteristics, holds potential for interaction with cellular signaling pathways, particularly those modulated by G-protein coupled receptors (GPCRs) sensitive to fatty acids. The most pertinent of these are the hydroxycarboxylic acid receptors (HCARs), such as GPR81, which are activated by endogenous ligands like lactate and other SCFAs. Activation of these receptors can influence key metabolic processes, including lipolysis and glucose homeostasis.
This guide provides a comprehensive framework for benchmarking the performance of this compound in key functional assays. While specific experimental data for this compound is not publicly available, this document outlines the detailed methodologies and data presentation structures necessary to evaluate its efficacy and potency against established alternatives. The protocols and comparative tables herein serve as a template for researchers to generate and present data in a clear, objective, and comparable manner.
Key Performance Assays
The primary assays to characterize the biological activity of this compound include:
-
GPR81 Receptor Activation Assay: To determine the potency and efficacy of the compound in activating its putative receptor.
-
cAMP Modulation Assay: To quantify the downstream effect of GPR81 activation on intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Lipolysis Assay: To measure the functional impact of the compound on the breakdown of triglycerides in adipocytes.
Experimental Protocols
GPR81 Receptor Activation Assay (Calcium Mobilization)
This assay measures the activation of GPR81 by detecting the transient increase in intracellular calcium concentration following receptor stimulation of the Gq signaling pathway.
Materials:
-
HEK293 cells stably expressing human GPR81 (HEK293-GPR81).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound.
-
Positive control: L-Lactate.
-
Negative control: Vehicle (e.g., DMSO).
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed HEK293-GPR81 cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove cell culture medium and add the loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a 2x concentration series of this compound and L-Lactate in assay buffer.
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and record a baseline fluorescence reading.
-
Inject the compound solutions and immediately begin recording fluorescence intensity every second for 120 seconds.
-
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Calculate the peak fluorescence response for each well. Normalize the data to the maximum response of the positive control (L-Lactate). Plot the normalized response against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
cAMP Modulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effector of GPR81 activation via the Gi signaling pathway.
Materials:
-
CHO-K1 cells stably co-expressing human GPR81 and a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase).
-
Assay medium: F-12K Medium with 1% fetal bovine serum.
-
Forskolin.
-
This compound.
-
Positive control: L-Lactate.
-
Negative control: Vehicle (e.g., DMSO).
-
Luciferase assay reagent.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered CHO-K1 cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a concentration series of this compound or L-Lactate for 30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells and incubate for 4 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol. Measure luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the intracellular cAMP level. Normalize the data to the forskolin-only control. Plot the normalized luminescence against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for cAMP inhibition.
Lipolysis Assay (Glycerol Release)
This assay measures the functional outcome of GPR81 activation by quantifying the inhibition of isoproterenol-stimulated lipolysis in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes.
-
Assay buffer: Krebs-Ringer-HEPES (KRH) buffer with 2% bovine serum albumin (BSA).
-
Isoproterenol.
-
This compound.
-
Positive control: L-Lactate.
-
Negative control: Vehicle (e.g., DMSO).
-
Glycerol assay reagent.
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Cell Preparation: Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with a concentration series of this compound or L-Lactate for 30 minutes.
-
Stimulation: Add a fixed concentration of isoproterenol to stimulate lipolysis and incubate for 2 hours.
-
Glycerol Measurement: Collect the supernatant and measure the glycerol concentration using a commercially available glycerol assay kit. Read the absorbance at the appropriate wavelength.
-
Data Analysis: The amount of glycerol released is an indicator of lipolysis. Normalize the data to the isoproterenol-only control. Plot the percentage inhibition of glycerol release against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate easy comparison. The following table is a template illustrating how to present the key performance parameters for this compound against a standard agonist.
| Compound | GPR81 Activation (EC50, µM) | cAMP Inhibition (IC50, µM) | Lipolysis Inhibition (IC50, µM) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| L-Lactate (Reference) | 1,500 | 2,000 | 2,500 |
| Synthetic Agonist X | 10 | 15 | 20 |
Note: The values for L-Lactate and Synthetic Agonist X are representative and may vary based on experimental conditions.
Mandatory Visualizations
Signaling Pathway of GPR81 Activation
Caption: GPR81 activation by a ligand leads to inhibition of adenylyl cyclase and a reduction in lipolysis.
Experimental Workflow for Lipolysis Assay
Caption: Workflow for measuring the inhibition of lipolysis in adipocytes.
Conclusion
The provided methodologies and frameworks establish a robust system for the comprehensive evaluation of this compound's performance in key cellular assays. By adhering to these detailed protocols and data presentation standards, researchers can generate high-quality, comparable data to benchmark this compound against known activators of SCFA receptors. This will enable an objective assessment of its potential as a modulator of metabolic pathways and guide further research and development efforts.
A Comparative Analysis of (E)-4-Ethylhex-2-enoic Acid and Other α,β-Unsaturated Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Ethylhex-2-enoic acid belongs to the broad class of α,β-unsaturated carbonyl compounds, a group of molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural motif renders them electrophilic and capable of undergoing Michael addition reactions with nucleophiles, a reactivity that underpins their diverse biological activities. These compounds are of significant interest in drug development and toxicology due to their ability to interact with biological macromolecules, modulate signaling pathways, and elicit a range of cellular responses, from cytotoxicity to the induction of protective antioxidant mechanisms.
This guide provides a comparative analysis of this compound with other representative α,β-unsaturated carbonyl compounds. The comparison focuses on their chemical reactivity, cytotoxicity, and their ability to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. The information presented is supported by experimental data from the scientific literature to provide an objective assessment for researchers in the field.
Chemical and Physical Properties
A foundational aspect of comparing these molecules lies in their inherent chemical and physical properties. This compound is an aliphatic carboxylic acid with an ethyl branch at the α-position relative to the carboxylic acid and a trans-configured double bond. Its properties, along with those of key comparators, are summarized below.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | CCC(CC)C=CC(=O)O | C8H14O2 | 142.20 | 2.5 |
| Acrylic acid | C=CC(=O)O | C3H4O2 | 72.06 | 0.35 |
| Methacrylic acid | C=C(C)C(=O)O | C4H6O2 | 86.09 | 0.93 |
| Crotonic acid | CC=CC(=O)O | C4H6O2 | 86.09 | 0.71 |
Comparative Analysis of Biological Activity
The biological activity of α,β-unsaturated carbonyl compounds is largely dictated by their reactivity as Michael acceptors. This reactivity, in turn, is influenced by the substitution pattern around the α,β-unsaturated system.
Michael Addition Reactivity
The electrophilicity of the β-carbon in the α,β-unsaturated carbonyl moiety makes it susceptible to nucleophilic attack by biological thiols, such as the cysteine residues in proteins. This Michael addition reaction is a key mechanism through which these compounds exert their biological effects. The rate of this reaction is a critical determinant of their potency and potential toxicity.
For aliphatic α,β-unsaturated carboxylic acids, the reactivity generally follows the order: acrylates > methacrylates[1]. The methyl group on the α-carbon of methacrylic acid provides some steric hindrance compared to the unsubstituted acrylic acid, leading to lower reactivity. In the case of this compound, the presence of a bulky ethyl group at the α-position would be expected to confer even greater steric hindrance, likely resulting in a lower Michael addition reactivity compared to both acrylic and methacrylic acid.
Cytotoxicity
The cytotoxicity of α,β-unsaturated carbonyl compounds is often correlated with their reactivity. Highly reactive compounds can readily form covalent adducts with essential cellular proteins and deplete intracellular glutathione (GSH), leading to cellular dysfunction and death.
A comparative study on the cytotoxicity of various aliphatic α,β-unsaturated acids and esters in RAW264.7 macrophage cells provides valuable data for comparison. While this compound was not tested, the study included acrylic acid and methacrylic acid, which can serve as important benchmarks.
| Compound | Cell Line | IC50 (mM) |
| Acrylic Acid | RAW264.7 | ~1 |
| Methacrylic Acid | RAW264.7 | ~2 |
Data extracted from Fujisawa et al., 2011.
The data indicates that acrylic acid is more cytotoxic than methacrylic acid, which aligns with its higher expected reactivity. Based on this trend, it can be inferred that this compound, with its larger and more sterically hindering α-substituent, would likely exhibit lower cytotoxicity than both acrylic and methacrylic acid. The increased lipophilicity of this compound (LogP = 2.5) compared to acrylic acid (LogP = 0.35) and methacrylic acid (LogP = 0.93) could facilitate its entry into cells, but its lower intrinsic reactivity is expected to be the dominant factor in determining its overall cytotoxicity.
Nrf2 Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. Electrophilic compounds, such as α,β-unsaturated carbonyls, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, resulting in the release and stabilization of Nrf2. Activated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those involved in glutathione synthesis and antioxidant defense.
The ability of an α,β-unsaturated carbonyl compound to activate the Nrf2 pathway is directly related to its ability to act as a Michael acceptor and modify Keap1. Therefore, the same structure-activity relationships that govern Michael addition reactivity and cytotoxicity are expected to apply to Nrf2 activation. Compounds with moderate electrophilic reactivity are often potent Nrf2 activators, as they can effectively modify Keap1 without causing overwhelming cellular toxicity.
While quantitative data on the Nrf2 activation potential of this compound is not available, it is reasonable to predict its activity based on its structure. Given its likely lower reactivity compared to acrylic and methacrylic acid, it may be a less potent activator of the Nrf2 pathway. However, its increased lipophilicity could enhance its cellular uptake and potentially offset the reduced reactivity to some extent. Further experimental studies are required to definitively determine its efficacy as an Nrf2 activator.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Nrf2 Activation Assay (Reporter Gene Assay)
This assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE).
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HepG2) with a firefly luciferase reporter plasmid containing multiple copies of the ARE and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compounds. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 16-24 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).
References
A Researcher's Guide to E/Z Isomer Separation and Analysis in Enedione Synthesis
For researchers, scientists, and drug development professionals, the stereochemical purity of synthesized compounds is paramount. In the synthesis of enediones, a class of compounds with significant biological activity, the formation of E/Z geometric isomers is a common challenge. The differential biological activities of these isomers necessitate robust methods for their separation and accurate analysis. This guide provides an objective comparison of modern chromatographic and spectroscopic techniques for the separation and analysis of E/Z isomers of enediones, supported by experimental data and detailed protocols.
Introduction to E/Z Isomerism in Enediones
Enediones, characterized by a conjugated system of a carbon-carbon double bond and two carbonyl groups, can exist as geometric isomers, denoted as E (entgegen) and Z (zusammen). The spatial arrangement of substituents around the double bond dictates the isomer, which in turn can significantly influence the molecule's pharmacological and toxicological properties. While synthetic routes, such as the Claisen-Schmidt condensation for chalcones (a subclass of enediones), often predominantly yield the more thermodynamically stable E-isomer, various factors, including photochemical isomerization, can lead to mixtures of both E and Z isomers.[1][2]
Chromatographic Separation of E/Z Isomers
The separation of E/Z isomers of enediones relies on exploiting the subtle differences in their physical and chemical properties. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with chiral stationary phases (CSPs), has proven effective in resolving geometric isomers.[3] The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a greener and often faster alternative to HPLC for both chiral and achiral separations.[4] Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC can offer unique selectivity for geometric isomers.
Comparative Performance of Separation Techniques
| Technique | Stationary Phase | Mobile Phase | Resolution (Rs) | Analysis Time | Purity/Yield | Reference |
| HPLC | Chiralcel OD-H (amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10, v/v) | > 1.5 | < 15 min | High purity | [3] |
| HPLC | Permethylated β-cyclodextrin | Not Specified | Baseline | Not Specified | Preparative scale | [5] |
| Column Chromatography | Silica Gel (60-120 mesh) | Petroleum Ether / Ethyl Acetate | Baseline | Not Specified | Good yield | [6] |
Analytical Techniques for E/Z Isomer Characterization
Accurate characterization and quantification of E and Z isomers are crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a definitive method for the identification and quantification of E and Z isomers in a mixture. The chemical shifts of the vinylic protons (α and β to the carbonyl group) are distinct for each isomer. For chalcones, the vinylic protons of the E-isomer typically appear as doublets with a coupling constant (J) of approximately 15-16 Hz, while the Z-isomer exhibits a smaller coupling constant of around 12-13 Hz.[2][7] The ratio of the isomers can be accurately determined by integrating the signals corresponding to the vinylic protons of each isomer.[3][8][9] 2D NMR techniques like NOESY can further confirm the spatial relationship between protons, aiding in unambiguous assignment.
| Isomer | α-Proton Chemical Shift (δ, ppm) | β-Proton Chemical Shift (δ, ppm) | J-Coupling (Hz) | Reference |
| E-Chalcone | ~7.15–8.23 | ~7.45–8.07 | ~15-16 | [2][7] |
| Z-Chalcone | ~6.28 | ~6.84 | ~12-13 | [2] |
Experimental Protocols
Synthesis of an E/Z Chalcone Mixture via Photoisomerization
This protocol describes the generation of a mixture of E and Z isomers of a chalcone derivative through photoirradiation, which can then be used for separation and analysis studies.
Materials:
-
E-chalcone derivative
-
Deuterated chloroform (CDCl₃) or Acetone-d₆
-
5 mm quartz NMR tube
-
Sunlight or a UV lamp (e.g., 365 nm)
Procedure:
-
Dissolve the pure E-chalcone derivative in the chosen deuterated solvent in a quartz NMR tube to a suitable concentration for NMR analysis (e.g., 5-10 mg/mL).
-
Acquire an initial ¹H NMR spectrum to confirm the purity of the starting E-isomer.
-
Expose the NMR tube to sunlight or irradiate with a UV lamp.[2]
-
Monitor the progress of the isomerization by acquiring ¹H NMR spectra at different time intervals.
-
Continue irradiation until a photostationary state is reached, indicated by no further changes in the ratio of E and Z isomers in the NMR spectrum.[3]
-
The resulting solution contains a mixture of E and Z isomers and can be used directly for analytical studies or for the development of a separation method.
HPLC Separation of Chalcone E/Z Diastereomers
This protocol is adapted from a study on the separation of a novel chalcone derivative.[3]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: Chiralcel OD-H (amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the chalcone)
-
Injection Volume: 20 µL
Procedure:
-
Prepare a standard solution of the E/Z chalcone mixture in the mobile phase.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis under the specified isocratic conditions.
-
Identify the peaks corresponding to the E and Z isomers based on their retention times. The more stable E-isomer is typically expected to elute at a different time than the Z-isomer.
NMR Analysis of E/Z Isomer Ratio
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of the E/Z isomer mixture.
-
Identify the characteristic signals for the vinylic protons of both the E and Z isomers.
-
Carefully integrate the area under the peaks corresponding to a specific vinylic proton (e.g., the α-proton) for both the E and Z isomers.
-
Calculate the E/Z ratio by comparing the integration values. For example, Ratio = (Integration of E-isomer peak) / (Integration of Z-isomer peak).
-
Visualizing Workflows and Relationships
Caption: Workflow for enedione E/Z isomer synthesis, separation, and analysis.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. column-chromatography.com [column-chromatography.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [helda.helsinki.fi]
Safety Operating Guide
Navigating the Safe Disposal of (E)-4-Ethylhex-2-enoic Acid in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational efficiency. This guide provides essential, step-by-step procedures for the safe disposal of (E)-4-Ethylhex-2-enoic acid, ensuring compliance with safety regulations and minimizing environmental impact.
This compound , a carboxylic acid, requires careful handling due to its potential hazards. While specific safety data sheets (SDS) provide detailed information, general principles for the disposal of organic acids should be strictly followed.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS).[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3][4]
Waste Classification and Segregation
This compound waste is classified as organic acid waste.[1] It is crucial to segregate this waste stream from other chemical waste types to prevent dangerous reactions.
Incompatible Materials:
Store organic acid waste in a designated, clearly labeled, and compatible container.[2] The container should be made of a material that does not react with the acid, such as high-density polyethylene (HDPE).[1] Ensure the container is securely closed to prevent leaks or spills.[1]
Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain unless explicitly permitted by local regulations and after proper neutralization, which is generally not recommended for most organic acids.[5][6]
Step-by-Step Disposal Protocol:
-
Container Preparation: Select a suitable, non-reactive waste container. Ensure it is clean and properly labeled as "Hazardous Waste," "Organic Acid Waste," and with the full chemical name: "this compound."[5]
-
Waste Collection: Carefully transfer the waste acid into the designated container, avoiding splashes and spills. Do not fill the container to more than 75% capacity to allow for vapor expansion.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA).[5] This area should be away from incompatible materials and in a cool, dry, and well-ventilated location.[7]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.
Spill Management
In the event of a spill, evacuate the area and ensure proper ventilation. For minor spills, use an inert absorbent material like sand or vermiculite to contain the spill.[7] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, or if you are unsure how to proceed, contact your EHS office immediately.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for handling and disposal.
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 75% capacity | [1] |
| Drain Disposal pH Range (if permissible) | 5.5 - 10.5 | [6] |
| Maximum Holding Time in SAA (partially filled) | Up to one year | [5] |
| Removal Time from SAA (full container) | Within three days | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. laballey.com [laballey.com]
Personal protective equipment for handling (E)-4-Ethylhex-2-enoic acid
Essential Safety and Handling Guide for (E)-4-Ethylhex-2-enoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Potential Hazards
Based on analogous compounds, this compound is anticipated to be:
-
Corrosive: Capable of causing severe skin burns and eye damage upon direct contact.[1]
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.
-
Harmful if swallowed or inhaled: Ingestion or inhalation may lead to adverse health effects.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial for the safe handling of this compound. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.
Summary of Recommended Personal Protective Equipment
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling / Weighing | Safety glasses with side shields | Nitrile or butyl rubber gloves | Standard lab coat | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Solution Preparation / Transfer | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Recommended if not performed in a chemical fume hood or if vapors are likely to be generated. |
| Heating or Reactions | Face shield worn over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a flame-retardant lab coat | Required if not performed in a chemical fume hood. Use a respirator with an appropriate acid gas cartridge. |
| Spill Cleanup | Face shield worn over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Required. Use a respirator with an appropriate acid gas cartridge. |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, safety glasses with side shields should be worn.[2] For tasks with a higher risk of splashing, such as transferring solutions, chemical splash goggles are required.[2] When heating the substance or performing reactions that could result in vigorous splashing, a face shield should be worn in conjunction with chemical splash goggles.[2][3]
-
Hand Protection: Chemical-resistant gloves are mandatory.[2][4] Nitrile or butyl rubber gloves are recommended for handling acids.[5] For handling concentrated solutions or during prolonged procedures, heavy-duty gloves should be used.[2] Gloves should be inspected for any signs of degradation or perforation before each use and disposed of immediately if compromised.
-
Body Protection: A standard laboratory coat should be worn at all times.[2] When handling larger quantities (greater than 10 mL) or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2]
-
Respiratory Protection: All work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for generating aerosols or vapors, appropriate respiratory protection is necessary.[5] A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended in such scenarios.[6]
Operational Plan for Safe Handling
1. Pre-Experiment Preparations:
- Read and understand this safety guide thoroughly.
- Locate the nearest eyewash station and safety shower before beginning work.
- Ensure that all necessary PPE is available and in good condition.
- Prepare a designated work area, preferably within a chemical fume hood, and ensure it is clean and uncluttered.
- Have spill control materials, such as a neutralizing agent (e.g., sodium bicarbonate) and absorbent pads, readily accessible.
2. Handling and Experimental Procedures:
- Always wear the appropriate PPE as outlined in the table above.
- When weighing the substance, do so in a ventilated enclosure or a chemical fume hood to avoid inhaling any dust or vapors.
- When preparing solutions, always add the acid to the solvent slowly; never the other way around, to prevent splashing.[2]
- Avoid direct contact with the skin, eyes, and clothing.
- Do not eat, drink, or smoke in the laboratory.[6]
- Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
3. Storage:
- Store this compound in a tightly sealed, properly labeled container.
- Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
- Store in a secondary containment tray to prevent the spread of material in case of a leak.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
- Do not dispose of this compound down the drain or in the regular trash.
- Collect all liquid waste containing this acid in a designated, labeled, and sealed hazardous waste container.
- Solid waste, such as contaminated gloves, paper towels, and weighing paper, should be collected in a separate, clearly labeled hazardous waste bag or container.
2. Neutralization (for dilute solutions, if permitted by institutional policy):
- Small quantities of dilute acidic solutions may be neutralized before disposal, strictly following your institution's approved procedures.
- Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a chemical fume hood.
- Monitor the pH to ensure complete neutralization (pH 6-8).
- Dispose of the neutralized solution in accordance with institutional guidelines.
3. Final Disposal:
- All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
- Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
- Follow all institutional and local regulations for the storage and pickup of hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and then neutralize it with sodium bicarbonate. Scoop the neutralized material into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office immediately.
Visual Guide for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
